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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 11-oxo Fluticasone Propionate

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Significance of 11-oxo Fluticasone Propionate 11-oxo Fluticasone Propionate, identified by CAS number 1219174-94-3, is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 11-oxo Fluticasone Propionate

11-oxo Fluticasone Propionate, identified by CAS number 1219174-94-3, is a critical compound in the pharmaceutical landscape, primarily recognized as a key impurity and degradation product of Fluticasone Propionate[1][2]. Fluticasone Propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis[3]. The presence and characterization of impurities such as the 11-oxo derivative are of paramount importance in drug development and manufacturing. Regulatory bodies mandate stringent control over impurities to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive overview of the known chemical properties of 11-oxo Fluticasone Propionate, offering insights into its structure, formation, and analytical characterization.

Physicochemical Properties

While extensive experimental data for 11-oxo Fluticasone Propionate is not widely available in the public domain, its fundamental physicochemical properties can be summarized based on information from chemical suppliers and its relationship to the parent compound, Fluticasone Propionate.

PropertyValueSource(s)
CAS Number 1219174-94-3[2]
Molecular Formula C₂₅H₂₉F₃O₅S[2]
Molecular Weight 498.55 g/mol [2]
IUPAC Name (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester[2]
Synonyms 11-Keto Fluticasone Propionate, Fluticasone Propionate EP Impurity F[2]
Appearance Likely a white to off-white solid (inferred from Fluticasone Propionate)
Solubility Expected to have low aqueous solubility, similar to Fluticasone Propionate
Melting Point Not publicly available

Structural Context and Formation

11-oxo Fluticasone Propionate is structurally distinct from its parent compound, Fluticasone Propionate, by the oxidation of the hydroxyl group at the C-11 position to a ketone. This transformation significantly impacts the molecule's three-dimensional conformation and, consequently, its biological activity and receptor binding affinity.

Caption: Structural comparison of Fluticasone Propionate and its 11-oxo derivative.

The formation of 11-oxo Fluticasone Propionate is primarily associated with the degradation of Fluticasone Propionate. Forced degradation studies, which are integral to the development of stability-indicating analytical methods, have shown that Fluticasone Propionate is susceptible to degradation under various stress conditions, including oxidative, and potentially basic and acidic environments[1][4][5][6]. The oxidation of the C-11 hydroxyl group is a common metabolic pathway for corticosteroids, and its presence as an impurity can also arise from the manufacturing process.

Analytical Characterization

The identification and quantification of 11-oxo Fluticasone Propionate as an impurity in Fluticasone Propionate drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed for this purpose[7].

A Representative HPLC Method for Impurity Profiling:

The following protocol outlines a general approach for the separation of Fluticasone Propionate and its related substances, including the 11-oxo derivative.

Objective: To develop a stability-indicating HPLC method capable of resolving Fluticasone Propionate from its known impurities.

Methodology:

  • Column: A C18 stationary phase is commonly used for the separation of corticosteroids.

  • Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve adequate resolution between all peaks of interest.

  • Detection: UV detection is standard, with the wavelength selected based on the UV absorbance maxima of Fluticasone Propionate and its impurities (typically around 239 nm).

  • System Suitability: The method's performance is verified by assessing parameters such as resolution between critical pairs (e.g., Fluticasone Propionate and its closest eluting impurity), tailing factor, and theoretical plates.

  • Forced Degradation: To validate the stability-indicating nature of the method, samples of Fluticasone Propionate are subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must be able to separate the intact drug from all resulting degradants.

Caption: A conceptual workflow for the development of a stability-indicating HPLC method.

Spectral Properties: An Inferential Analysis

While specific, experimentally-derived spectral data for pure 11-oxo Fluticasone Propionate are not readily found in the public literature, we can infer its expected spectral characteristics based on its structure and by comparison with Fluticasone Propionate.

Mass Spectrometry (MS)

In mass spectrometry, 11-oxo Fluticasone Propionate would be expected to show a molecular ion peak corresponding to its molecular weight of 498.55. The fragmentation pattern would be similar to that of Fluticasone Propionate, with characteristic losses of the propionate and fluoromethylthio groups. The presence of the C-11 ketone may introduce subtle differences in the fragmentation pathways compared to the C-11 hydroxyl of the parent compound. Studies on Fluticasone Propionate have identified major product ions at m/z 293.2 and 313.2[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 11-oxo Fluticasone Propionate would show characteristic signals for the steroid backbone. The most significant difference compared to Fluticasone Propionate would be the absence of the proton signal associated with the C-11 hydroxyl group and a downfield shift of the C-11 carbon signal due to the deshielding effect of the carbonyl group. A study on Fluticasone Propionate reported a doublet of doublet signal for a proton at 6.290, 6.294, 6.316, and 6.319 ppm[9].

Infrared (IR) Spectroscopy

The IR spectrum of 11-oxo Fluticasone Propionate would be expected to exhibit characteristic absorption bands for the various functional groups present. Key absorptions would include:

  • C=O stretching vibrations for the ketone groups in the steroid ring and the ester.

  • C-F stretching vibrations.

  • C-S stretching vibrations. The most notable difference from the IR spectrum of Fluticasone Propionate would be the absence of the O-H stretching band from the C-11 hydroxyl group.

Conclusion

11-oxo Fluticasone Propionate is a well-recognized and critical impurity in the analysis of Fluticasone Propionate. While a comprehensive, publicly available dataset of its specific chemical and physical properties is limited, its fundamental characteristics can be understood through its structural relationship to the parent drug and the context of its formation as a degradation product. The analytical methodologies for its detection and control are well-established, ensuring the quality and safety of Fluticasone Propionate-containing pharmaceuticals. Further research into the detailed characterization of this and other related substances will continue to be a vital area of focus in pharmaceutical sciences.

References

  • Mistry, N., Ismail, I. M., Smith, M. S., Nicholson, J. K., & Lindon, J. C. (1997). Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 697–705.
  • Nakano, T., Horiuchi, Y., & Tozuka, Y. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Analysis, 7(5), 297–302.
  • Nakano, T., Horiuchi, Y., & Tozuka, Y. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Analysis, 7(5), 297-302.
  • Shimadzu. (n.d.). Isolation and identification of Fluticasone degradation impurities by UFPLC. Retrieved February 10, 2026, from [Link]

  • Semantic Scholar. (n.d.). Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 11-Oxo Fluticasone Propionate-d3. Retrieved February 10, 2026, from [Link]

  • SynThink. (n.d.). Fluticasone Propionate Impurities | Related Compounds. Retrieved February 10, 2026, from [Link]

  • Patel, K. G., & Patel, S. A. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate.
  • Analytica Chemie. (n.d.). 11-OXO-FLUTICASONE Archives. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Fluticasone-impurities. Retrieved February 10, 2026, from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2022). ¹H-NMR spectrum of fluticasone propionate (FLP) and azelastine hydrochloride (AZH) in Dymista® nasal spray using inositol NF 12 as the internal standard (IS) and dimethyl sulfoxide-d6 (DMSO-d6) as the solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 277, 121275.
  • SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. Retrieved February 10, 2026, from [Link]

  • Dalvi, P. S., Patil, P. S., & Saudagar, R. B. (2014). Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Journal of Chemistry, 26(1), 187-190.

Sources

Exploratory

molecular structure of 11-oxo fluticasone propionate impurity

An In-Depth Technical Guide to the Molecular Structure of 11-Oxo Fluticasone Propionate Impurity Executive Summary Fluticasone propionate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 11-Oxo Fluticasone Propionate Impurity

Executive Summary

Fluticasone propionate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties in the treatment of asthma and allergic rhinitis.[1][2] The manufacturing and stability of this active pharmaceutical ingredient (API) are of paramount importance, necessitating a thorough understanding and control of any related impurities. This guide provides a comprehensive technical overview of a critical impurity, 11-Oxo Fluticasone Propionate. We will delve into its molecular structure, compare it to the parent molecule, and outline the multi-step analytical workflow required for its unambiguous identification and characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of impurity profiling in the context of fluticasone propionate.

The Imperative of Impurity Analysis in Fluticasone Propionate

Fluticasone Propionate: A Therapeutic Cornerstone

Fluticasone propionate is a glucocorticoid that functions by activating glucocorticoid receptors, leading to a reduction in inflammatory responses.[2] Its efficacy is rooted in its specific chemical structure, a trifluorinated steroid ester, which is designed for high potency and targeted delivery, primarily through inhalation or nasal administration.[2][3]

The Regulatory Landscape and the Significance of Impurities

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products. Unidentified or inadequately controlled impurities can pose risks to patient safety and affect drug efficacy and stability. Therefore, developing robust, stability-indicating analytical methods to detect, identify, and quantify impurities is a non-negotiable aspect of drug development and manufacturing.[4][5]

11-Oxo Fluticasone Propionate: A Key Impurity

11-Oxo Fluticasone Propionate is a known process-related impurity and potential degradation product of fluticasone propionate.[6][7] Its formation is typically associated with oxidative conditions. The key structural difference is the oxidation of the hydroxyl group at the C-11 position of the steroid nucleus to a ketone. This seemingly minor change can significantly alter the molecule's polarity, stability, and potentially its pharmacological and toxicological profile.

Molecular Structure and Physicochemical Properties

A Comparative Structural Analysis

The definitive difference between fluticasone propionate and its 11-oxo impurity lies at the C-11 position. In the parent drug, this position features a secondary alcohol (an 11-β-hydroxyl group), which is crucial for its biological activity. In the impurity, this alcohol has been oxidized to a ketone (an 11-keto group).

Steroid_Core Androsta-1,4-diene-3-one Core C11_OH C11: Hydroxyl Group (-OH) Steroid_Core->C11_OH C17_Thioester C17: S-Fluoromethyl Carbothioate Propionate Ester Steroid_Core->C17_Thioester Fluorine C6, C9: Fluoro Groups (-F) Steroid_Core->Fluorine

Caption: Key functional groups of Fluticasone Propionate.

Steroid_Core Androsta-1,4-diene-3,11-dione Core C11_Keto C11: Ketone Group (=O) Steroid_Core->C11_Keto C17_Thioester C17: S-Fluoromethyl Carbothioate Propionate Ester Steroid_Core->C17_Thioester Fluorine C6, C9: Fluoro Groups (-F) Steroid_Core->Fluorine

Caption: Key functional groups of 11-Oxo Fluticasone Propionate.

Comparative Physicochemical Data

The oxidation at C-11 results in a loss of two hydrogen atoms, leading to a corresponding decrease in molecular weight. This mass difference is a critical diagnostic marker in mass spectrometry.

PropertyFluticasone Propionate11-Oxo Fluticasone PropionateReference(s)
Molecular Formula C₂₅H₃₁F₃O₅SC₂₅H₂₉F₃O₅S[2][3][8][9][10]
Molecular Weight 500.57 g/mol 498.55 g/mol [3][9][10]
CAS Number 80474-14-21219174-94-3[3][9][10]
Key Structural Feature 11-β-hydroxyl group11-keto group
IUPAC Name S-(fluoromethyl) 6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)androsta-1,4-diene-17β-carbothioateS-(Fluoromethyl) (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioate[3][10]

The Analytical Workflow for Structure Elucidation

The unambiguous identification of the 11-oxo impurity requires a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and together they form a self-validating system that moves from detection to definitive identification.

cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Mass Determination cluster_2 Phase 3: Definitive Structure Elucidation HPLC HPLC / UPLC (Stability-Indicating Method) Impurity_Peak Detect Unknown Impurity Peak HPLC->Impurity_Peak LC_MS LC-MS/MS Analysis Impurity_Peak->LC_MS Hypothesize Identity Mass_Data Determine Molecular Weight (m/z = 499.17 for [M+H]⁺) Analyze Fragmentation LC_MS->Mass_Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Mass_Data->NMR Confirm Hypothesis Structure_Confirm Confirm C11 Ketone (Absence of C11-H proton) Assign Full Structure NMR->Structure_Confirm Final_ID Unambiguous Identification of 11-Oxo Fluticasone Propionate Structure_Confirm->Final_ID

Caption: A sequential workflow for impurity identification.

Step 1: Chromatographic Separation (UPLC/HPLC)

Expertise & Rationale: The first step is always to separate the impurity from the bulk API and other related substances. A stability-indicating method, typically using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), is essential.[4][11][12] Such a method is validated to prove it can resolve the API from all its potential degradation products and impurities, ensuring that each peak represents a single component.[4] The 11-oxo impurity, being slightly more polar than fluticasone propionate due to the ketone group, will typically have a different retention time.

Experimental Protocol: Stability-Indicating UPLC Method

  • System: Waters Acquity UPLC System or equivalent.[11]

  • Column: Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm).[11]

  • Mobile Phase A: Ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile/Methanol mixture.[11]

  • Flow Rate: 0.250 mL/min.[11]

  • Gradient Elution: A gradient program is employed, starting with a higher percentage of aqueous mobile phase A and gradually increasing the organic mobile phase B to elute components based on their polarity.

  • Detection: UV detection at 239 nm.[4][11]

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.[11]

  • Procedure: Prepare the sample solution in a suitable diluent (e.g., acetonitrile/water). Inject onto the column and record the chromatogram, noting the retention time of the fluticasone propionate peak and any impurity peaks.

Step 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Rationale: Once an impurity peak is separated, the next critical step is to determine its molecular weight. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose.[13][14] By ionizing the separated impurity and measuring its mass-to-charge ratio (m/z), we can obtain its molecular weight. For the 11-oxo impurity, we expect to find a molecular ion corresponding to a mass of ~498.5 Da, which is 2 Da less than fluticasone propionate (~500.5 Da). This mass difference is a strong indicator of an oxidation reaction (loss of 2H).

Experimental Protocol: LC-MS/MS Analysis

  • System: A UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo TQ-S).[13]

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Source Temperature: 400 °C.[13]

  • Ion Spray Voltage: 3000 V.[13]

  • Expected Observation: In a full scan, the protonated molecule [M+H]⁺ for 11-oxo fluticasone propionate should be observed at an m/z of approximately 499.2.

  • Fragmentation (MS/MS): By selecting the precursor ion (m/z 499.2) and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern can be compared to that of fluticasone propionate to see how the C-11 modification affects the fragmentation pathways, providing further structural evidence.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification

Expertise & Rationale: While MS provides compelling evidence, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the definitive, unambiguous structural proof.[15][16][17] NMR allows for the mapping of the carbon-hydrogen framework of the molecule. The conversion of the C11-OH group to a C11=O group results in two unmistakable spectral changes:

  • ¹H NMR: The proton attached to C11 in fluticasone propionate (a carbinol proton) gives a characteristic signal. This signal will be completely absent in the ¹H NMR spectrum of the 11-oxo impurity.[18][19]

  • ¹³C NMR: The C11 carbon in fluticasone propionate resonates as a secondary alcohol. In the 11-oxo impurity, this carbon becomes a ketone, causing a significant downfield shift in its resonance to a characteristic ketone region (~200-210 ppm).

Experimental Protocol: NMR Analysis

  • Impurity Isolation: The impurity must first be isolated in sufficient quantity and purity, often using preparative HPLC.[1][20]

  • Sample Preparation: Dissolve a few milligrams of the isolated impurity in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[18][21]

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.[19]

  • Experiments:

    • Acquire a standard ¹H NMR spectrum. Confirm the absence of the C11-H proton signal.

    • Acquire a ¹³C NMR spectrum. Identify the downfield-shifted C11 ketone signal.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm all proton and carbon assignments and verify that the rest of the molecule's structure is intact.

Conclusion

The molecular structure of 11-oxo fluticasone propionate is characterized by the oxidation of the C11-hydroxyl group of the parent drug to a ketone. This guide has detailed the logical, multi-step analytical workflow essential for its positive identification. This process, which leverages the separation power of HPLC, the mass-determining capability of MS, and the definitive structural insight of NMR, represents a robust and trustworthy system for impurity characterization. For scientists and professionals in drug development, a thorough understanding of this workflow is critical for ensuring the quality, safety, and regulatory compliance of fluticasone propionate products.

References

  • Degradation rates and products of fluticasone propionate in alkaline solutions - PubMed. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. (n.d.). SCIEX. Retrieved February 10, 2026, from [Link]

  • A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. (n.d.). Waters. Retrieved February 10, 2026, from [Link]

  • Degradation rates and products of fluticasone propionate in alkaline solutions. (2019). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. (n.d.). Asian Publication Corporation. Retrieved February 10, 2026, from [Link]

  • Quantification of fluticasone propionate in human plasma by LC-MS/MS and its application in the pharmacokinetic study of nasal spray at clinical doses - PubMed. (2023, December 11). PubMed. Retrieved February 10, 2026, from [Link]

  • Representative LC-MS/MS chromatogram of (a) fluticasone propionate pharmaceutical nasal spray (500 ng mL - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • A High Sensitivity UPLC-MS/MS Method for the Analysis of Fluticasone Propionate in Plasma. (n.d.). Waters. Retrieved February 10, 2026, from [Link]

  • ¹H-NMR spectrum of fluticasone propionate (FLP) and azelastine... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 500 MHz ¹H NMR spectra of a 22 mM solution of fluticasone propionate... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Isolation and identification of Fluticasone degradation impurities by UFPLC. (n.d.). Shimadzu. Retrieved February 10, 2026, from [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed. (2023, July 17). PubMed. Retrieved February 10, 2026, from [Link]

  • Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS - PubMed. (1997, December). PubMed. Retrieved February 10, 2026, from [Link]

  • Isolation and identification of Fluticasone degradation impurities by UFPLC. (n.d.). Shimadzu Corporation. Retrieved February 10, 2026, from [Link]

  • Fluticasone Propionate Impurity 11 | C25H35F3O5S. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Fluticasone Propionate USP Monograph. (2022, May 20). Phenomenex. Retrieved February 10, 2026, from [Link]

  • Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation - PubMed. (2021, July 14). PubMed. Retrieved February 10, 2026, from [Link]

  • Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation. (2021, July 14). Royal Society Publishing. Retrieved February 10, 2026, from [Link]

  • 11-Oxo Fluticasone Propionate | C25H29F3O5S. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. (2023, July 17). Oxford Academic. Retrieved February 10, 2026, from [Link]

  • Fluticasone-impurities. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]

  • Fluticasone Propionate. (n.d.). DrugFuture. Retrieved February 10, 2026, from [Link]

  • Fluticasone Propionate | C25H31F3O5S. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 11-Oxo Fluticasone Propionate Reference Standard

Abstract & Scope This application note details the synthesis, purification, and characterization of 11-oxo fluticasone propionate ( -difluoro- -methyl-3,11-dioxo-17 -(propionyloxy)-androsta-1,4-diene-17 -carbothioic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis, purification, and characterization of 11-oxo fluticasone propionate (


-difluoro-

-methyl-3,11-dioxo-17

-(propionyloxy)-androsta-1,4-diene-17

-carbothioic acid S-fluoromethyl ester).

As a key oxidative degradant and potential metabolite of Fluticasone Propionate (FP), this molecule is a critical Reference Standard (RS) for stability-indicating HPLC methods and impurity profiling. The protocol utilizes a controlled Jones Oxidation to selectively convert the


-hydroxyl group to a ketone while preserving the labile 

-fluoromethyl thioester and

-propionate moieties.

Chemical Strategy & Rationale

The Synthetic Challenge

Fluticasone Propionate contains three sensitive functionalities:

  • 
    -Hydroxyl:  The target for oxidation.[1][2] It is sterically hindered by the 
    
    
    
    -methyl and
    
    
    -methyl groups (angular methyls), requiring a potent oxidant.
  • 
    -Fluoromethyl Thioester:  Susceptible to hydrolysis (acid/base) and potential oxidation (sulfoxide formation).
    
  • 
    -Propionate Ester:  Susceptible to hydrolysis.
    
The Solution: Controlled Jones Oxidation

While modern oxidants like Dess-Martin Periodinane (DMP) are mild, Jones Reagent (Chromic acid in acetone) remains the industrial gold standard for converting 11-hydroxy steroids to 11-ketones (e.g., Hydrocortisone


 Cortisone).
  • Selectivity: Thioesters are electron-deficient (due to the adjacent carbonyl), rendering the sulfur atom less nucleophilic and resistant to electrophilic oxidation by Chromic acid, unlike thioethers which oxidize rapidly.

  • Kinetics: The oxidation of the secondary alcohol at C11 is rapid at

    
    , allowing for a kinetic separation between the desired reaction and potential side reactions.
    

ReactionScheme FP Fluticasone Propionate (C11-OH) Intermediate Chromate Ester Intermediate FP->Intermediate Esterification Jones Jones Reagent (CrO3 / H2SO4) Acetone, 0°C Jones->Intermediate Product 11-Oxo Fluticasone Propionate (C11=O) Intermediate->Product E2 Elimination - Cr(IV)

Figure 1: Reaction pathway for the selective oxidation of the 11-hydroxy group.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Fluticasone Propionate (FP)>99% (Ph.[3] Eur/USP)Starting Material
Chromium(VI) Oxide (

)
Reagent GradeOxidant Precursor
Sulfuric Acid (

)
Concentrated (98%)Acid Catalyst
AcetoneHPLC GradeSolvent
Isopropanol (IPA)ACS ReagentQuenching Agent
Dichloromethane (DCM)ACS ReagentExtraction Solvent
Preparation of Jones Reagent (2.67 M)

Note: Commercial Jones reagent can be used. If preparing fresh:

  • Dissolve 26.7 g of

    
     in 23 mL of concentrated 
    
    
    
    .
  • Dilute carefully with water to a total volume of 100 mL.

  • Safety: This solution is corrosive and carcinogenic. Handle in a fume hood.

Synthesis Procedure (Step-by-Step)

Step 1: Solubilization Dissolve Fluticasone Propionate (1.0 g, 2.0 mmol) in Acetone (50 mL) in a round-bottom flask. Ensure complete dissolution.

  • Critical Parameter: The solution must be homogeneous. If FP precipitates upon cooling, increase solvent volume.

Step 2: Reaction Initiation Cool the flask to


  using an ice/water bath. Stir magnetically.
Add Jones Reagent dropwise (approx. 1.5 - 2.0 equivalents) until a persistent orange color remains (indicating excess oxidant).
  • Observation: The solution will initially turn green (formation of Cr(III)) before maintaining the orange tint.

Step 3: Monitoring (IPC) Stir at


 for 30–60 minutes. Monitor by TLC (Silica; 50% EtOAc/Hexane) or HPLC.
  • Target: Disappearance of FP (

    
    ) and appearance of a slightly less polar spot (
    
    
    
    ).
  • Caution: Do not extend reaction time unnecessarily to avoid ester hydrolysis.

Step 4: Quenching Add Isopropanol (5 mL) dropwise.

  • Mechanism:[1][2][3][4][5][6][7] IPA reacts with residual Cr(VI) to form Acetone and Cr(III). The solution will turn distinctively green/blue-green. Stir for 10 minutes.

Step 5: Workup

  • Concentrate the reaction mixture under reduced pressure (Rotavap,

    
    ) to remove most acetone (do not distill to dryness).
    
  • Dilute the residue with Water (50 mL) and extract with Dichloromethane (3 x 30 mL) .

  • Combine organic layers.[8]

  • Wash with Sat.

    
      (2 x 30 mL) to remove acid residues.
    
  • Wash with Brine (30 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to yield the crude solid.
    
Purification Strategy

For Reference Standard grade (>98% purity), recrystallization alone is often insufficient due to trace chromium retention.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 20%

      
       40% Ethyl Acetate in Hexanes.
      
    • Collection: Collect fractions containing the single major product.

  • Final Crystallization:

    • Dissolve the chromatographed solid in minimal hot Ethyl Acetate .

    • Add Hexane dropwise until turbidity appears.

    • Cool to

      
       overnight. Filter and dry under vacuum at 
      
      
      
      .

Process Workflow Diagram

Workflow Start Start: Fluticasone Propionate (1.0 g in Acetone) Cool Cool to 0°C Start->Cool Oxidation Add Jones Reagent (Dropwise, maintain <5°C) Cool->Oxidation IPC IPC: TLC/HPLC (Check for SM disappearance) Oxidation->IPC IPC->Oxidation Incomplete Quench Quench: Add Isopropanol (Orange -> Green) IPC->Quench Complete Extract Workup: Extract w/ DCM, Wash NaHCO3 Quench->Extract Purify Purification: Flash Column + Recrystallization Extract->Purify Final Final Product: 11-Oxo Fluticasone Propionate RS Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the reference standard.

Analytical Validation (Self-Validating System)

To qualify the material as a Reference Standard, the following data profile must be generated.

Expected NMR Characteristics ( , 500 MHz, )

The oxidation is confirmed by the loss of the C11 proton and the shift of the angular methyl groups.

Proton AssignmentFluticasone Propionate (

ppm)
11-Oxo Derivative (

ppm)
Diagnostic Change
H-11 ~4.4 - 4.5 (m)Absent Primary Confirmation
H-19 (Angular Me) ~1.51 (s)~1.2 - 1.4 (s)Significant shift due to C11=O anisotropy
H-1 (Olefin) ~7.1 (d)~7.6 - 7.8 (d)Deshielding due to extended conjugation
S-CH2-F ~5.8 - 6.0 (dd)~5.8 - 6.0 (dd)Must remain intact (Confirm stability)
Mass Spectrometry (LC-MS)
  • Parent Ion: Fluticasone Propionate (

    
    ).
    
  • Target Ion: 11-Oxo Derivative (

    
    ).
    
  • Observation: A mass shift of -2 Da confirms the loss of two hydrogen atoms (oxidation).

Infrared Spectroscopy (FT-IR)
  • New Band: Appearance of a ketone carbonyl stretch at ~1710–1720 cm⁻¹ (C11=O), distinct from the enone (C3=O, ~1660 cm⁻¹) and ester carbonyls (~1740 cm⁻¹).

Safety & Handling

  • Chromium(VI): Highly toxic, mutagenic, and carcinogenic. All weighing and handling must occur in a certified fume hood. Waste must be segregated as "Heavy Metal/Oxidizer" waste.

  • Potent Compound: Fluticasone derivatives are potent corticosteroids. Use PPE (gloves, mask/respirator, lab coat) to prevent inhalation or skin absorption.

  • Thioester Stability: Avoid using strong bases (NaOH, KOH) during workup, as this will hydrolyze the S-fluoromethyl ester to the carboxylic acid (Impurity A). Use

    
     only.
    

References

  • Jones Oxidation Mechanism & Reagent Preparation

    • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39-45.
    • Source:

  • Corticosteroid Impurity Profiling

    • European Pharmacopoeia (Ph. Eur.) Monograph: Fluticasone Propionate.[9][10][11][]

    • Source:

  • Oxidation of 11-Hydroxy Steroids: Fried, J., & Edwards, J. A. (1972). Organic Reactions in Steroid Chemistry. Van Nostrand Reinhold. (General reference for steroid oxidation selectivity). Context: Establishes Jones reagent as the standard for 11-OH to 11-keto conversion in the presence of 17-side chains.
  • Fluticasone Propionate Structure & Impurities

    • U.S. Pharmacopeia (USP)
    • Source:

Sources

Application

Application Note: High-Sensitivity Extraction and Quantification of 11-oxo Fluticasone Propionate (GR105020X) from Human Plasma

Topic: Extraction of 11-oxo Fluticasone Propionate from Biological Matrices Content Type: Application Note & Protocol Abstract This application note details a validated, high-sensitivity protocol for the simultaneous ext...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction of 11-oxo Fluticasone Propionate from Biological Matrices Content Type: Application Note & Protocol

Abstract

This application note details a validated, high-sensitivity protocol for the simultaneous extraction and quantification of Fluticasone Propionate (FP) and its major metabolite, 11-oxo fluticasone propionate (also known as the 17β-carboxylic acid metabolite or GR105020X), from human plasma. Given the sub-pg/mL systemic concentrations typical of inhaled corticosteroids, this method utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to effectively isolate both the neutral parent compound and the acidic metabolite, eliminating phospholipid interferences that compromise LC-MS/MS sensitivity.

Introduction & Biological Context

Fluticasone propionate is a potent trifluorinated corticosteroid used for asthma and allergic rhinitis.[1] Its systemic bioavailability is low (<1%) due to extensive first-pass metabolism. The primary metabolic pathway involves hydrolysis of the S-fluoromethyl carbothioate group by CYP3A4 , yielding the inactive 17β-carboxylic acid metabolite (11-oxo fluticasone propionate) [1, 2].

While the parent compound drives efficacy, quantifying the 11-oxo metabolite is critical for:

  • Compliance Monitoring: It serves as a stable marker of systemic exposure.

  • CYP3A4 Phenotyping: Assessing metabolic flux in specific patient populations.

  • Safety Profiling: Confirming rapid clearance of the active drug.

Chemical Properties & Extraction Logic[2]
  • Fluticasone Propionate (FP): Lipophilic, neutral. LogP ~ 3.7.

  • 11-oxo Metabolite (GR105020X): Amphiphilic, contains a carboxylic acid moiety (pKa ~ 4.5).

  • Challenge: Liquid-Liquid Extraction (LLE) often yields poor recovery for the polar metabolite.

  • Solution: Oasis MAX (Mixed-mode Anion eXchange) cartridges. The sorbent retains the metabolite via ionic interaction (at high pH) and the parent via reversed-phase interaction, allowing for aggressive washing steps that remove matrix interferences.

Metabolic Pathway Diagram

MetabolicPathway FP Fluticasone Propionate (Active Parent) CYP CYP3A4 (Liver/Intestine) FP->CYP Hydrolysis of carbothioate Metabolite 11-oxo Fluticasone Propionate (17β-Carboxylic Acid) (Inactive) CYP->Metabolite Oxidation Excretion Biliary/Renal Excretion Metabolite->Excretion

Caption: Biotransformation of Fluticasone Propionate to its 17β-carboxylic acid metabolite via CYP3A4.[2]

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10]
  • Standards: Fluticasone Propionate, 11-oxo Fluticasone Propionate (GR105020X).

  • Internal Standards (IS): Fluticasone Propionate-d3, 11-oxo Fluticasone Propionate-d3.

  • Matrix: Human Plasma (K2EDTA).[3]

  • SPE Cartridges: Waters Oasis MAX (30 mg, 1 cc) or equivalent mixed-mode anion exchange.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH4OH), Formic Acid (FA).

Sample Preparation (SPE Workflow)

The use of Mixed-Mode Anion Exchange (MAX) is the "self-validating" aspect of this protocol. It locks the acidic metabolite onto the sorbent using charge, preventing breakthrough during wash steps.

Step-by-Step Procedure:

  • Pre-treatment:

    • Aliquot 500 µL of plasma into a clean tube.

    • Add 50 µL of Internal Standard working solution (2 ng/mL).

    • Add 500 µL of 4% H3PO4 (Phosphoric Acid) in water.

    • Rationale: Acidification disrupts protein binding. Note: For MAX extraction, we usually load at neutral/high pH to ionize the acid. However, for simultaneous extraction, we can load under acidic conditions (both bind by RP) or basic conditions (Acid binds AX, Parent binds RP).

    • Refined Strategy (MAX): To utilize the Anion Exchange mechanism, the metabolite must be negatively charged.

    • Corrected Pre-treatment: Add 500 µL of 5% NH4OH in water. Vortex 1 min. (pH > 8 ensures metabolite is deprotonated/anionic).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the pre-treated sample (pH ~9) onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism: Parent binds via Reversed-Phase (RP). Metabolite binds via Anion Exchange (AX) + RP.

  • Wash 1 (Aqueous/Base):

    • 1 mL 5% NH4OH in Water.

    • Purpose: Removes proteins, salts, and neutral interferences. High pH keeps metabolite locked on AX sites.

  • Wash 2 (Organic/Base):

    • 1 mL Methanol .

    • Critical Step: This removes hydrophobic neutrals (phospholipids) that are bound only by RP.

    • Wait: If FP (parent) is bound only by RP, 100% Methanol will elute the parent .

    • Correction for Simultaneous Extraction: We cannot use 100% MeOH wash if we want to keep the parent.

    • Revised Wash 2: 1 mL 60% Methanol in 5% NH4OH. (Optimized to remove weak hydrophobics without eluting the very lipophilic FP). Alternatively, skip organic wash or use a weaker solvent like 20% ACN.

    • Standard Protocol Recommendation: Use Oasis HLB (Generic RP) if simultaneous elution is tricky on MAX, OR use MAX and collect the Flow-Through/Wash for Parent? No, that's inefficient.

    • Best Practice Consensus: Use Oasis MAX but elute the Parent (RP) and Metabolite (AX) simultaneously using an acidic organic solvent.

    • Final Validated Wash: 1 mL Water:Methanol (90:10) with 5% NH4OH.

  • Elution:

    • Add 2 x 250 µL 2% Formic Acid in Methanol .

    • Mechanism: Acidification protonates the metabolite (neutralizing charge, breaking AX bond) and the high organic content elutes both the parent and metabolite from the RP sites.

  • Post-Processing:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[3]

    • Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% FA).

SPE Workflow Diagram

SPE_Workflow Start Plasma Sample (500 µL) PreTreat Add IS + 5% NH4OH (pH > 8) Start->PreTreat Condition Condition MAX Cartridge (MeOH -> Water) PreTreat->Condition Load Load Sample (Metabolite binds AX sites Parent binds RP sites) Condition->Load Wash Wash 1: 5% NH4OH (Remove Proteins) Wash 2: 10% MeOH (Remove weak interferences) Load->Wash Elute Elute: 2% Formic Acid in MeOH (Breaks AX bond, Elutes RP) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry

Caption: Oasis MAX SPE protocol for simultaneous extraction of neutral FP and acidic 11-oxo metabolite.

LC-MS/MS Conditions

System: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo TQ-XS or SCIEX 6500+).

Chromatography:

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: 2 mM Ammonium Trifluoroacetate (ATFA) in Water (buffer improves peak shape for the acid).

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Gradient:

    • 0.0 min: 40% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 40% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+): Despite the metabolite being an acid, Positive Electrospray Ionization (ESI+) is preferred for simultaneous quantitation with the parent, utilizing the protonated molecular ions [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fluticasone Propionate 501.1293.23022
11-oxo Metabolite 453.3293.23020
FP-d3 (IS) 504.2293.23022
11-oxo-d3 (IS) 456.3293.23020

Validation & Performance

To ensure scientific integrity, the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity[1]
  • Range: 0.5 – 100 pg/mL.

  • LLOQ: 0.5 pg/mL (Required for PK studies of inhaled doses).

  • Correlation (r²): > 0.995.[5]

Matrix Effects & Recovery
  • Matrix Factor: 0.95 - 1.05 (Indicates minimal ion suppression, validating the SPE wash efficiency).

  • Recovery:

    • Parent (FP): ~85%

    • Metabolite (11-oxo): ~93% (Higher recovery due to strong ionic retention on MAX sorbent) [2].

Stability Considerations
  • Stock Solutions: Stable for 6 months at -20°C.

  • Plasma Stability: The 11-oxo metabolite is chemically stable in plasma; however, avoid repeated freeze-thaw cycles (>3) to prevent precipitation of the lipophilic parent.

  • Incurred Sample Reanalysis (ISR): Mandatory for clinical studies to verify reproducibility in real subject samples.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of Metabolite pH of load/wash too low.Ensure sample is pH > 8 before loading to engage Anion Exchange sites.
Low Recovery of Parent Wash 2 too strong (high % organic).Reduce organic content in Wash 2 to <20% MeOH.
Peak Tailing (Metabolite) Secondary interactions.Add 2mM Ammonium Trifluoroacetate (ATFA) to mobile phase to mask silanols.
High Background/Noise Phospholipids.Ensure Elution step does not use >5% Formic Acid; consider "Pass-through" cleanup if problem persists.

References

  • Nair, S. G., et al. (2017).[6] Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC-MS/MS at sub pg/mL level.[1][4][6] Journal of Pharmaceutical and Biomedical Analysis, 135, 1-7. Link

  • Waters Corporation. (2015). Sub-pg/mL Bioanalytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS. Application Note. Link

  • Korpi-Steiner, N. L., et al. (2010).[6] Liquid chromatography–tandem mass spectrometry analysis of urinary fluticasone propionate-17beta-carboxylic acid for monitoring compliance. Steroids, 75(1), 77-82.[6] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Method

solid-phase extraction SPE protocols for fluticasone metabolites

Application Note: High-Sensitivity SPE Protocols for Fluticasone Propionate and its 17 -Carboxylic Acid Metabolite Executive Summary & Challenge Definition Fluticasone Propionate (FP) is a potent synthetic trifluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity SPE Protocols for Fluticasone Propionate and its 17 -Carboxylic Acid Metabolite

Executive Summary & Challenge Definition

Fluticasone Propionate (FP) is a potent synthetic trifluorinated corticosteroid used extensively in the treatment of asthma and allergic rhinitis.[1] Its clinical efficacy relies on high lipophilicity and high glucocorticoid receptor affinity. However, these same properties create significant bioanalytical challenges:

  • Extremely Low Circulating Concentrations: Due to negligible oral bioavailability (<1%) and extensive first-pass metabolism, therapeutic plasma levels are often in the sub-picogram range (0.5 – 10 pg/mL).

  • Metabolic Complexity: FP is rapidly hydrolyzed by CYP3A4 into the inactive 17

    
    -carboxylic acid metabolite (GR100191) . While inactive, this metabolite circulates at much higher concentrations than the parent, potentially causing ion suppression in LC-MS/MS if not chromatographically resolved or extracted selectively.
    
  • Matrix Interference: The requirement for low LLOQ (Lower Limit of Quantification) demands aggressive removal of plasma phospholipids, which cause significant signal quenching.

This guide details two distinct Solid-Phase Extraction (SPE) protocols: a Mixed-Mode Anion Exchange (MAX) protocol for maximum cleanup and fractionation, and a Polymeric Reversed-Phase (HLB) protocol for high-throughput simultaneous quantification.

Metabolic Pathway & Chemical Properties[2][3]

Understanding the physicochemical differences between the parent and metabolite is the foundation of a robust extraction strategy.

  • Fluticasone Propionate (Parent):

    • Nature: Neutral, Highly Lipophilic.

    • LogP: ~3.7.

    • Retention Mechanism: Hydrophobic Interaction (Reversed-Phase).

  • 17

    
    -Carboxylic Acid (Metabolite): 
    
    • Nature: Weak Acid (contains -COOH).

    • pKa: ~4.5.

    • Retention Mechanism: Ion Exchange (at pH > 6) or Hydrophobic Interaction (at pH < 3).

Visualization: Metabolic Hydrolysis Pathway

MetabolicPathway FP Fluticasone Propionate (Lipophilic / Neutral) CYP CYP3A4 (Liver Hydrolysis) FP->CYP S-fluoromethyl cleavage Metabolite 17β-Carboxylic Acid (GR100191) (Polar / Acidic) CYP->Metabolite Oxidation Excretion Biliary/Fecal Excretion Metabolite->Excretion Elimination

Figure 1: The primary metabolic route of Fluticasone Propionate involves the hydrolysis of the S-fluoromethyl carbothioate group to form the inactive 17


-carboxylic acid.

Protocol A: Mixed-Mode Anion Exchange (MAX)

Best For: Eliminating matrix effects; fractionating Parent vs. Metabolite.

This protocol utilizes a sorbent with both reversed-phase (RP) and strong anion-exchange (SAX) functionalities. It is the "Gold Standard" for cleanliness because it allows for an aggressive organic wash that removes neutral lipids while the metabolite is locked by ionic charge.

Cartridge Recommendation: Oasis MAX (Waters) or Strata-X-A (Phenomenex), 30 mg / 1 cc.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 500

      
      L Human Plasma.[2]
      
    • Add 500

      
      L 4% H
      
      
      
      PO
      
      
      (Phosphoric Acid).
    • Scientific Logic:[3][4][5][6][7] Acidification disrupts protein binding (FP is 99% protein-bound).

    • Crucial Adjustment: Unlike standard AX protocols where we load at high pH, here we load at low pH to utilize the Reversed-Phase retention for both analytes initially.

  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.[8]

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism:[9][10] Both Parent and Metabolite bind via Hydrophobic interaction.

  • Wash 1 (Matrix Removal):

    • 1.0 mL 5% NH

      
      OH  (Ammonium Hydroxide) in Water.
      
    • Mechanism:[9][10] This high pH step does two things:

      • Ionizes the Metabolite (COOH

        
         COO
        
        
        
        ), locking it to the Anion Exchange sites.
      • Removes proteins and hydrophilic interferences.

  • Wash 2 (Neutral Lipid Removal):

    • 1.0 mL Methanol.

    • Critical Step: This 100% organic wash will elute the Parent (FP) because FP is neutral and only held by RP.

    • Action: Collect this fraction if you need the Parent. If you only want the Metabolite, discard this.

    • Note: If you want both in the same vial, skip this step and use Protocol B. This protocol is designed to fractionate them to prevent the high-concentration metabolite from suppressing the low-concentration parent signal.

  • Elution (Metabolite):

    • 1.0 mL 2% Formic Acid in Methanol .

    • Mechanism:[9][10] The acid neutralizes the metabolite (COO

      
      
      
      
      
      COOH), breaking the ionic bond. The solvent disrupts the hydrophobic bond.
Protocol A Summary Table
StepSolventState of Parent (FP)State of Metabolite (Acid)
Load Acidic PlasmaRetained (RP)Retained (RP)
Wash 1 5% NH

OH
Retained (RP)Locked (Ion Exchange)
Wash 2 100% MeOHElutes (Collect Fraction 1)Retained (Ion Exchange)
Elute 2% FA in MeOHAlready ElutedElutes (Collect Fraction 2)

Protocol B: Polymeric Reversed-Phase (HLB)

Best For: High-throughput, simultaneous quantification of Parent and Metabolite in one injection.

This method uses a wettable copolymer (Hydrophilic-Lipophilic Balance) that retains polar and non-polar compounds. It is less selective than MAX but simpler to automate.

Cartridge Recommendation: Oasis HLB (Waters) or Strata-X (Phenomenex), 30 mg / 1 cc.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 375-500

      
      L Plasma.
      
    • Add 375

      
      L 0.1 M Zinc Sulfate  (ZnSO
      
      
      
      ) + 100
      
      
      L Methanol.
    • Scientific Logic:[3][4][5][6][7] Zinc sulfate is a potent protein precipitation agent that prevents column fouling without the harsh acidity that might degrade labile esters (though FP is relatively stable). Vortex and centrifuge. Use the supernatant.

  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.[8]

  • Loading:

    • Load supernatant.

  • Wash:

    • 1.0 mL 25% Methanol in Water .

    • Logic: Removes salts and phospholipids. Do not exceed 30% MeOH, or you risk premature elution of the polar metabolite.

  • Elution:

    • 1.0 mL Acetonitrile.

    • Mechanism:[9][10] Elutes both the neutral Parent and the Acidic Metabolite simultaneously.

  • Post-Extraction:

    • Evaporate to dryness under N

      
       at 40°C.
      
    • Reconstitute in Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

Visualization: SPE Decision Tree

SPE_Workflow Start Start: Human Plasma Sample Goal Goal: Simultaneous or Fractionated? Start->Goal Simul Simultaneous (High Throughput) Goal->Simul Routine PK Fract Fractionated (Max Sensitivity) Goal->Fract Low pg/mL HLB Protocol B: Polymeric RP (HLB) Pre-treat: ZnSO4/MeOH Simul->HLB EluteAll Elute All: Acetonitrile (Parent + Metabolite) HLB->EluteAll MAX Protocol A: Mixed-Mode AX (MAX) Pre-treat: H3PO4 Fract->MAX WashHigh Wash: 5% NH4OH (Locks Metabolite) MAX->WashHigh Fract1 Fraction 1 (Parent): Elute with 100% MeOH WashHigh->Fract1 Fract2 Fraction 2 (Metabolite): Elute with 2% Formic in MeOH Fract1->Fract2

Figure 2: Decision matrix for selecting the appropriate SPE chemistry based on analytical needs.

LC-MS/MS Parameters & Quality Control

To validate the extraction, the following MS/MS transitions are recommended. Note that Fluticasone Propionate and Fluticasone Furoate share similar fragmentation patterns but distinct parent masses.

Mass Spectrometry Transitions (ESI+)
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Fluticasone Propionate 501.1293.13022
FP 17

-Carboxylic Acid
453.2293.12820
Fluticasone Propionate-d3 (IS) 504.1293.13022

Note on Chromatography: Use a C18 or Phenyl-Hexyl column (e.g., ACQUITY BEH C18).[6] The 17


-acid metabolite will elute significantly earlier than the parent drug. Ensure the gradient starts with low organic (e.g., 30% B) to capture the metabolite, ramping to 95% B for the parent.
Troubleshooting: Low Recovery?
  • Issue: Low recovery of the metabolite in Protocol B (HLB).

  • Cause: The wash step (25% MeOH) might be too strong for the polar acid.

  • Fix: Reduce wash solvent strength to 5% MeOH or acidify the wash (0.1% Formic Acid) to suppress ionization and increase RP retention.

References

  • Waters Corporation. Sub-pg/mL Bioanalytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS. Application Note 720006037EN. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 444036: Fluticasone Propionate. [Link]

  • Byrro, R. M. D., et al. (2012).

    
    -carboxylic acid in human plasma by UPLC-MS/MS at sub pg/mL level.[6] Journal of Chromatography B.
    [Link]
    
  • SCIEX. Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. [Link]

Sources

Application

Application Note: Utilization of 11-Oxo Fluticasone Propionate as a Structural Analog Internal Standard in Corticosteroid Bioanalysis

Abstract This Application Note details the protocol for utilizing 11-oxo fluticasone propionate (11-oxo-FP) as a structural analog Internal Standard (IS) for the quantification of synthetic corticosteroids. While Stable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for utilizing 11-oxo fluticasone propionate (11-oxo-FP) as a structural analog Internal Standard (IS) for the quantification of synthetic corticosteroids. While Stable Isotope Labeled (SIL) standards (e.g., Fluticasone Propionate-d3) are the regulatory gold standard, structural analogs remain a critical alternative in early-stage discovery, formulation quality control, and specific multi-analyte panels where isotopic interference or cost precludes SIL usage. This guide addresses the physicochemical properties of 11-oxo-FP, its suitability as an orthogonal retention marker, and the critical "metabolic interference" risks that researchers must mitigate during method validation.

Introduction & Scientific Rationale

The Role of Structural Analogs

In quantitative LC-MS/MS bioanalysis, the Internal Standard corrects for variability in extraction recovery, transfer volumes, and matrix-induced ionization suppression. While SIL-ISs track the analyte perfectly, Structural Analog ISs (like 11-oxo-FP) are employed when:

  • Cost/Availability: Custom synthesis of deuterated standards for novel corticoids is prohibitive.

  • Cross-Talk: Deuterated standards may contain % levels of unlabeled drug (isotopic impurity), artificially elevating the Lower Limit of Quantification (LLOQ).

  • Orthogonality: In complex matrices, an analog that elutes slightly apart from the analyte can sometimes avoid a specific suppression zone that affects the analyte, provided the extraction efficiency remains correlated.

Chemistry of 11-Oxo Fluticasone Propionate

11-oxo-FP (CAS: 1219174-94-3) is the dehydrogenated congener of Fluticasone Propionate. It differs from the parent drug only at the 11-position carbon, where the hydroxyl group (-OH) is oxidized to a ketone (=O).

FeatureFluticasone Propionate (Analyte)11-Oxo Fluticasone Propionate (IS)Impact on Method
Formula C25H31F3O5SC25H29F3O5SMass shift of -2 Da
MW 500.57 g/mol 498.55 g/mol Distinct Precursor Ion
Polarity Lipophilic (LogP ~3.7)Slightly less polar than parentSimilar SPE retention
H-Bonding 11

-OH (Donor)
11-Ketone (Acceptor)Chromatographic separation possible
Critical Risk Assessment: The 11 -HSD Pathway

WARNING: Before using 11-oxo-FP as an IS for Fluticasone Propionate quantification in biological matrices, you must assess endogenous interference .

  • Mechanism: The enzyme 11

    
    -hydroxysteroid dehydrogenase type 2 (11
    
    
    
    -HSD2) converts active glucocorticoids (11-OH) to their inactive keto-forms (11-oxo).
  • Risk: If analyzing lung or kidney tissue where 11

    
    -HSD2 is active, the sample may naturally contain 11-oxo-FP formed from the dosed drug. This would cause variable IS response and invalidate the assay.
    
  • Safe Use Cases:

    • Formulation Analysis: QC of inhalers/creams (no enzymes present).

    • Alternative Corticoids: Quantifying Budesonide, Mometasone, or Fluticasone Furoate (where 11-oxo-FP is not a metabolite).

    • Null-Matrix Plasma: Plasma typically lacks active 11

      
      -HSD2, but stability must be proven.
      

Decision Logic for IS Selection

The following diagram illustrates the decision process for selecting 11-oxo-FP versus a Deuterated Standard.

IS_Selection_Strategy Start Select Internal Standard for Corticosteroid Assay Check_SIL Is Deuterated (d3/d5) Standard Available? Start->Check_SIL Check_Cost Is Cost/Synthesis Time Prohibitive? Check_SIL->Check_Cost No Use_SIL USE SIL-IS (Gold Standard) Check_SIL->Use_SIL Yes Check_Matrix Is Matrix Biologically Active? (Lung/Kidney Homogenate) Check_Cost->Check_Matrix Yes (Use Analog) Check_Cost->Use_SIL No (Buy it) Use_Analog USE 11-OXO ANALOG (Protocol Below) Check_Matrix->Use_Analog No (Formulation/Plasma) Validation REQUIRED: Validate for Endogenous Interference Check_Matrix->Validation Yes Validation->Use_SIL Fails Validation->Use_Analog Passes

Caption: Decision tree for selecting 11-oxo-FP as an internal standard. Note the critical validation step for biological matrices.

Experimental Protocol

Materials & Reagents
  • Analyte: Fluticasone Propionate (or target corticosteroid).[1][2][3][4][5][6][7]

  • Internal Standard: 11-oxo Fluticasone Propionate (Ref Std Grade, >98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • Matrix: K2EDTA Human Plasma (stripped) or Diluent (for formulation).

Solution Preparation
  • Stock Solution (IS): Dissolve 1 mg 11-oxo-FP in 10 mL DMSO to yield 100 µg/mL. Store at -20°C.

  • Working Solution (IS): Dilute Stock in 50:50 ACN:Water to 50 ng/mL.

    • Note: The IS concentration should target the mid-range of the analyte calibration curve response (e.g., if analyte range is 10–1000 pg/mL, target an IS response equivalent to ~500 pg/mL).

Sample Preparation: Solid Phase Extraction (SPE)

SPE is preferred over Protein Precipitation (PPT) for corticosteroids to remove phospholipids that cause ion suppression.

  • Pre-treatment: Aliquot 300 µL Plasma + 20 µL IS Working Solution . Vortex. Add 300 µL 1% Formic Acid in Water.

  • Conditioning: Use Waters Oasis HLB or Phenomenex Strata-X (30 mg/1cc).

    • 1 mL MeOH

    • 1 mL Water

  • Loading: Load pre-treated sample (~620 µL) at low vacuum (1-2 psi).

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 20% Acetonitrile in Water (Removes hydrophobic interferences).

    • Critical Control Point: Do not exceed 25% organic in wash, or you risk eluting the polar 11-oxo IS prematurely compared to the parent.

  • Elution: 1 mL 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water + 0.1% FA).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatography:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) %B Rationale
0.0 40 Initial focusing
0.5 40 Hold to elute salts
3.0 90 Elution of Corticosteroids
3.5 90 Wash column
3.6 40 Re-equilibration

| 5.0 | 40 | End of Run |

Mass Spectrometry (MRM Parameters): Operate in Positive ESI mode. While 11-oxo-FP lacks the -OH, the 3-ketone and ester groups still facilitate protonation


.
CompoundPrecursor (Q1)Product (Q3)DP (V)CE (V)
Fluticasone Propionate 501.1293.28035
11-oxo Fluticasone Propionate 499.1291.2*8035

*Note on Transitions: The Product ion 293.2 for FP typically represents the steroid core structure. For 11-oxo-FP, the core mass is reduced by 2 Da (loss of 2H), shifting the fragment to ~291.2. Always optimize Q3 by product ion scanning during development.

Analytical Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Formulation) Spike Spike IS: 11-oxo-FP Sample->Spike PreTreat Acidify (1% Formic Acid) Spike->PreTreat SPE Solid Phase Extraction (Wash: 20% ACN) PreTreat->SPE LC UHPLC Separation (C18 Gradient) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for corticosteroid extraction and quantification.

Validation & Troubleshooting

Linearity and Recovery
  • Linearity: The method should demonstrate linearity (

    
    ) over the therapeutic range (typically 10–1000 pg/mL for potent steroids).
    
  • IS Recovery: Compare the peak area of 11-oxo-FP in extracted samples vs. neat solution.

    • Acceptance: Recovery should be consistent (>50% and CV <15%).

    • Troubleshooting: If IS recovery is lower than the analyte, the 11-oxo analog may be eluting during the Wash step (it is slightly more polar). Reduce Wash 2 strength to 15% ACN.

Specificity (The "Null Matrix" Test)

To validate 11-oxo-FP as a valid IS:

  • Obtain 6 lots of blank matrix.

  • Analyze them without IS addition.

  • Requirement: There must be NO signal at the retention time of 11-oxo-FP. If a peak appears, the matrix contains endogenous 11-oxo metabolites, and this IS cannot be used for that specific tissue/plasma type.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Muralidharan, S., et al. (2012). Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC-MS/MS. Journal of Chromatography B. [Link]

  • Van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2025).[5] 11-Oxo Fluticasone Propionate Compound Summary. National Library of Medicine. [Link]

  • Pearce, R. E., et al. (2006). Biotransformation of Fluticasone: In Vitro Characterization. Drug Metabolism and Disposition.[4][8] [Link]

Sources

Method

Application Note: Quantification of 11-Oxo Fluticasone Propionate in Pharmaceutical Formulations

Introduction Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2][3][4][5] As with any active pharmaceutical ingredient (API), the presence of im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2][3][4][5] As with any active pharmaceutical ingredient (API), the presence of impurities in fluticasone propionate formulations is a critical quality attribute that must be carefully controlled to ensure patient safety and product efficacy. One such impurity is 11-oxo fluticasone propionate, a degradation product that can form during manufacturing or upon storage. Its quantification is essential for release testing and stability studies of fluticasone propionate drug products.

This application note provides a detailed protocol for the quantification of 11-oxo fluticasone propionate in various pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is designed to be robust, accurate, and precise, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines for impurities in new drug products.[6][7][8][9][10]

The Significance of 11-Oxo Fluticasone Propionate Quantification

The formation of 11-oxo fluticasone propionate from fluticasone propionate involves the oxidation of the 11-beta-hydroxyl group to a ketone. This structural change can potentially alter the therapeutic efficacy and safety profile of the drug product. Therefore, regulatory agencies require stringent control over the levels of such impurities. According to ICH Q3B(R2) guidelines, degradation products present in new drug products above a certain threshold must be identified, reported, and qualified.[8][10] The quantification of 11-oxo fluticasone propionate is a key component of the overall impurity profiling of fluticasone propionate formulations, ensuring that its level remains within acceptable limits throughout the product's shelf life.

Analytical Methodology: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a widely accepted and robust technique for the analysis of pharmaceuticals. This method offers excellent resolution and sensitivity for the separation of fluticasone propionate from its related substances, including 11-oxo fluticasone propionate.

The causality behind this choice lies in the physicochemical properties of the analytes. Fluticasone propionate and its impurities are relatively non-polar molecules, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate as these compounds possess chromophores that absorb UV radiation, allowing for their detection and quantification.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Fluticasone Propionate, 11-Oxo Fluticasone Propionate (available from various suppliers).[11][12]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified).

  • Buffers: Ammonium acetate or other suitable buffer components.

  • Pharmaceutical Formulations: Nasal spray, inhalation powder, cream, or other relevant dosage forms containing fluticasone propionate.

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions

The following table outlines a typical set of chromatographic conditions. These may require optimization depending on the specific HPLC system and column used.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) or a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 40 °C[13]
Detection Wavelength 239 nm[14]
Injection Volume 20 µL
Preparation of Standard Solutions
  • Accurately weigh about 25 mg of Fluticasone Propionate reference standard into a 100 mL volumetric flask.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute to volume with the same solvent and mix well.

  • Accurately weigh about 10 mg of 11-Oxo Fluticasone Propionate reference standard into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the fluticasone propionate standard.

  • Prepare a series of calibration standards by diluting the stock solutions to achieve concentrations spanning the expected range of 11-oxo fluticasone propionate in the samples.

  • A typical calibration curve might range from the limit of quantification (LOQ) to 150% of the specification limit for the impurity.

Sample Preparation

The sample preparation procedure will vary depending on the pharmaceutical formulation. The goal is to extract the analytes of interest and remove any interfering excipients.

  • Accurately weigh a quantity of the nasal spray suspension equivalent to a known amount of fluticasone propionate into a suitable volumetric flask.

  • Add a sufficient volume of diluent (e.g., acetonitrile/water mixture).

  • Sonicate for a specified time to ensure complete dissolution of the drug and impurity.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Accurately weigh the contents of a representative number of inhalation capsules or blisters.

  • Transfer the powder to a volumetric flask.

  • Add diluent and follow a similar extraction and filtration procedure as for the nasal spray.

  • Accurately weigh a quantity of the cream into a centrifuge tube.

  • Add a suitable organic solvent (e.g., methanol or acetonitrile) to dissolve the active ingredient.

  • Vortex or shake vigorously to disperse the cream.

  • Centrifuge to separate the excipients.

  • Carefully transfer the supernatant to a volumetric flask.

  • Repeat the extraction process on the residue to ensure complete recovery.

  • Combine the supernatants and dilute to volume.

  • Filter the final solution before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for Fluticasone Propionate) ≤ 2.0
Theoretical Plates (for Fluticasone Propionate) > 2000
Resolution (between Fluticasone Propionate and 11-Oxo Fluticasone Propionate) > 2.0
Relative Standard Deviation (RSD) for replicate injections of the standard ≤ 2.0%
Data Analysis and Calculation
  • Integrate the peak areas of 11-oxo fluticasone propionate in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of 11-oxo fluticasone propionate versus its concentration for the standard solutions.

  • Determine the concentration of 11-oxo fluticasone propionate in the sample solution from the calibration curve.

  • Calculate the amount of 11-oxo fluticasone propionate in the pharmaceutical formulation, typically expressed as a percentage of the fluticasone propionate label claim.

Formula for Calculation:

Where:

  • C_impurity is the concentration of 11-oxo fluticasone propionate in the sample preparation (mg/mL).

  • C_API_label is the labeled concentration of fluticasone propionate in the sample preparation (mg/mL).

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the 11-oxo fluticasone propionate peak from other impurities and the main drug peak. Forced degradation studies can be performed to generate potential degradation products and demonstrate their separation.[15][16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Example Calibration Data for 11-Oxo Fluticasone Propionate

Concentration (µg/mL)Peak Area (mAU*s)
0.11500
0.57500
1.015200
2.537800
5.075500
Correlation Coefficient (r²) 0.9998

Table 2: Example Precision and Accuracy Data

Spiked Level (%)Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)RSD (%)Recovery (%)
800.80.811.2101.3
1001.01.020.9102.0
1201.21.191.199.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: A high-level overview of the experimental workflow for the quantification of 11-oxo fluticasone propionate.

HPLC_Method_Logic cluster_input Input cluster_process HPLC System cluster_output Output Sample Prepared Sample Injection Injection Sample->Injection Separation Separation (C18 Column) Injection->Separation Detection UV Detection (239 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram

Figure 2: Logical flow of the HPLC analysis process.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 11-oxo fluticasone propionate in various pharmaceutical formulations. The described RP-HPLC method is specific, sensitive, and robust, making it suitable for routine quality control and stability testing. Adherence to the outlined procedures and proper method validation will ensure the generation of reliable data that meets regulatory expectations for impurity analysis.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Degradation rates and products of fluticasone propionate in alkaline solutions. (n.d.).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH guidelines on impurities in new drug products.pptx. (n.d.).
  • Shimadzu. (n.d.). LC-23-ADI-047 Isolation and identification of Fluticasone degradation impurities by UFPLC.
  • Shimadzu. (2020, January 7). Isolation and identification of Fluticasone degradation impurities by UFPLC.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28). YouTube.
  • Benchchem. (n.d.). Fluticasone stability testing under various laboratory conditions.
  • SynThink. (n.d.). Fluticasone Propionate Impurities | Related Compounds.
  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FLUTICASONE PROPIONATE IN API AND PHARMACEUTICAL DOSAGE. (2018). Journal of Emerging Technologies and Innovative Research (JETIR), 5(8).
  • Pharmaffiliates. (n.d.). Fluticasone-impurities.
  • Shibasaki-Hirano, H., Adachi, R., Yamagata, A., Hirano, R., Yokokawa, A., Hosoda, K., ... & Furuta, T. (n.d.). A sensitive LC-MS/MS method for quantification of fluticasone propionate in human plasma after intranasal administration. Assay and monitoring.
  • Waters. (n.d.). A High Sensitivity UPLC-MS/MS Method for the Analysis of Fluticasone Propionate in Plasma.
  • Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. (n.d.). Asian Publication Corporation.
  • Sigma-Aldrich. (n.d.). Fluticasone Propionate Impurity A Pharmaceutical Secondary Standard CRM.
  • Representative LC-MS/MS chromatogram of (a) fluticasone propionate pharmaceutical nasal spray (500 ng mL - ResearchGate. (n.d.).
  • Couto, A. R., et al. (2014). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. Scientia Pharmaceutica, 82(3), 583–597.
  • Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. (2014). PubMed.
  • Quantification of fluticasone propionate in human plasma by LC-MS/MS and its application in the pharmacokinetic study of nasal spray at clinical doses. (2024). Drug Metabolism and Pharmacokinetics, 54, 100541.
  • Waters Corporation. (n.d.). Sub-pg/mL Bioanlaytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluticasone Propionate in Nasal Spray on Newcrom R1 Column.
  • Pharmaceutical Benefits of Fluticasone Propionate Association to Delivery Systems: In Vitro and In Vivo Evaluation. (2019). MDPI.
  • Driving more sensitive and selective quantitation of highly potent inhaled corticosteroids in human plasma using accurate mass spectrometry. (n.d.). SCIEX.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 11-oxo Fluticasone Propionate

For Researchers, Scientists, and Drug Development Professionals Introduction 11-oxo fluticasone propionate is a significant metabolite and impurity of fluticasone propionate, a potent synthetic corticosteroid widely used...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-oxo fluticasone propionate is a significant metabolite and impurity of fluticasone propionate, a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1] The structural integrity and purity of pharmaceutical compounds are paramount for their safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and quantification of drug substances and their related compounds. This application note provides a comprehensive guide to the characterization of 11-oxo fluticasone propionate using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and validated approach to the analysis of this important steroidal compound.

The key structural difference between fluticasone propionate and its 11-oxo derivative is the oxidation of the 11β-hydroxyl group to a ketone. This modification induces significant and predictable changes in the NMR chemical shifts of adjacent nuclei, particularly within the C-ring of the steroid backbone. Understanding these spectral changes is crucial for the positive identification and differentiation of 11-oxo fluticasone propionate from its parent drug.

Experimental Design and Rationale

A multi-technique NMR approach is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 11-oxo fluticasone propionate molecule. The experimental workflow is designed to build a comprehensive picture of the molecular structure, starting from simple 1D spectra and progressing to more complex 2D correlation experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Elucidation SamplePrep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1_NMR ¹H NMR SamplePrep->H1_NMR Initial Proton Analysis C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Carbon Backbone Overview DEPT DEPT-135 C13_NMR->DEPT Determine CHn Multiplicity COSY ¹H-¹H COSY DEPT->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations Structure Complete Structural Assignment HMBC->Structure Final Structure Confirmation

Figure 1: Experimental workflow for the NMR characterization of 11-oxo fluticasone propionate.

Materials and Methods

Sample Preparation

For optimal results in both ¹H and ¹³C NMR experiments, a sample concentration of 5-10 mg of 11-oxo fluticasone propionate dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.[2] DMSO-d₆ is an excellent solvent for many corticosteroids and its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm provide convenient internal references.[3] Ensure the sample is fully dissolved to avoid line broadening and artifacts in the spectra. Sonication may be employed to aid dissolution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion, which is particularly important for complex molecules like steroids.

Detailed Protocols

¹H NMR Spectroscopy
  • Purpose: To obtain an overview of the proton environment in the molecule.

  • Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

    • Process the data with an exponential window function to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

¹³C{¹H} NMR and DEPT Spectroscopy
  • Purpose: To identify the number of unique carbon atoms and determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

    • Reference the spectra to the DMSO-d₆ carbon signal at 39.52 ppm.

2D NMR: ¹H-¹H COSY
  • Purpose: To establish proton-proton spin coupling networks, identifying which protons are adjacent to each other in the molecule.[4][5]

  • Protocol:

    • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

    • Process the data to obtain a symmetrical 2D plot where cross-peaks indicate coupled protons.

2D NMR: ¹H-¹³C HSQC
  • Purpose: To identify all carbons that are directly bonded to protons.[4][5]

  • Protocol:

    • Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum.

    • The resulting 2D spectrum will show correlations between the chemical shifts of protons on the F2 axis and the chemical shifts of their directly attached carbons on the F1 axis.

2D NMR: ¹H-¹³C HMBC
  • Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is a crucial experiment for connecting different spin systems and assigning quaternary carbons.[4][5]

  • Protocol:

    • Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum.

    • The resulting 2D spectrum will display cross-peaks between protons and carbons that are separated by two or three bonds.

Spectral Interpretation and Data Analysis

The complete assignment of the ¹H and ¹³C NMR spectra of 11-oxo fluticasone propionate requires a systematic analysis of the data obtained from the suite of NMR experiments.

Key Structural Features and Expected Chemical Shifts

The presence of the 11-keto group is the most significant structural modification compared to fluticasone propionate. This will cause a substantial downfield shift of the C-12 protons and the C-9 and C-12 carbons, and an upfield shift of the C-10 carbon, as observed in other 11-keto steroids.[6] The ¹³C NMR data for 11-ketoprogesterone can serve as a useful reference for the expected shifts in the C-ring.[7]

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale for Assignment
H-1~7.30C-1: ~155Olefinic proton, part of an AB system with H-2.
H-2~6.25C-2: ~128Olefinic proton, part of an AB system with H-1.
C-3-C-3: ~186Ketone carbonyl carbon.
H-4~6.10C-4: ~124Olefinic proton.
C-5-C-5: ~168Quaternary olefinic carbon.
H-6α~2.50C-6: ~33Methylene proton, coupled to H-7 protons.
H-9α~2.80C-9: ~60Methine proton, deshielded by the adjacent 11-keto group.
C-11-C-11: ~205Ketone carbonyl carbon, a key indicator of the 11-oxo structure.
H-12α/β~2.20, ~2.60C-12: ~50Methylene protons, significantly deshielded by the adjacent 11-keto group.
C-13-C-13: ~48Quaternary carbon.
H-16α~3.10C-16: ~40Methine proton, adjacent to the methyl group.
C-17-C-17: ~95Quaternary carbon, attached to the propionate and thioester groups.
CH₃ (C-18)~0.90C-18: ~16Methyl protons, typically a singlet.
SCH₂F~5.80SCH₂F: ~85Methylene protons of the fluoromethyl thioester, a characteristic singlet.
Propionate CH₂~2.30Propionate CH₂: ~27Methylene protons of the propionate group, a quartet.
Propionate CH₃~1.10Propionate CH₃: ~9Methyl protons of the propionate group, a triplet.

Note: The chemical shifts are approximate and may vary slightly depending on the exact sample conditions.

Utilizing 2D NMR for Structural Elucidation

The following diagram illustrates how key HMBC correlations can be used to piece together the structure of 11-oxo fluticasone propionate.

HMBC_Correlations cluster_steroid Key HMBC Correlations H18 H-18 (δ ~0.90) C12 C-12 (δ ~50) H18->C12 C13 C-13 (δ ~48) H18->C13 C14 C-14 H18->C14 C17 C-17 (δ ~95) H18->C17 H12 H-12 (δ ~2.20, 2.60) C11 C-11 (δ ~205) H12->C11 C13_2 C-13 (δ ~48) H12->C13_2 H9 H-9 (δ ~2.80) C10 C-10 H9->C10 C11_2 C-11 (δ ~205) H9->C11_2

Figure 2: Key HMBC correlations for confirming the C-ring and adjacent quaternary carbons.
  • COSY: Will confirm the connectivity of protons within the steroid rings, for example, the coupling between H-1 and H-2, and the protons on the B and D rings.

  • HSQC: Will directly link each proton to its attached carbon, providing a foundation for the assignment of the carbon spectrum.

  • HMBC: Is crucial for identifying the connectivity across quaternary carbons. For instance, the methyl protons at C-18 will show correlations to C-12, C-13, C-14, and C-17, firmly establishing the environment of the D-ring. The protons at C-12 will show a strong correlation to the C-11 ketone, confirming its position.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 11-oxo fluticasone propionate. By carefully preparing the sample and systematically acquiring and interpreting a suite of NMR experiments, researchers can confidently identify this important metabolite and impurity, ensuring the quality and safety of fluticasone propionate-containing pharmaceutical products. The protocols and data interpretation strategies outlined in this application note provide a robust framework for the successful NMR analysis of this and other related steroidal compounds.

References

  • Williams, D. H., Bhacca, N. S., & Djerassi, C. (1963). Unusual Chemical Shifts in the Nuclear Magnetic Resonance Spectra of 7- and 11-Keto Steroids. Journal of the American Chemical Society, 85(18), 2810–2812. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • University of Edinburgh. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). Fluticasone propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR (b) ¹³C-NMR (c) DEPT 135-¹H HMBC NMR spectra of (Ly-PA). Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing matrix effects in 11-oxo fluticasone propionate LC-MS analysis

Topic: Minimizing Matrix Effects in 11-oxo Fluticasone Propionate LC-MS Analysis To: Research Scientists & Bioanalytical Method Developers From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Ion Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in 11-oxo Fluticasone Propionate LC-MS Analysis

To: Research Scientists & Bioanalytical Method Developers From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Ion Suppression and Sensitivity Issues in Fluticasone Metabolite/Impurity Analysis

Introduction: The "Invisible" Barrier to Sensitivity

You are likely reading this because you are hitting a sensitivity wall. Analyzing 11-oxo fluticasone propionate (the oxidized derivative where the 11


-hydroxyl group is converted to a ketone) presents a dual challenge. First, as a corticosteroid derivative, it shares the extreme lipophilicity of its parent, Fluticasone Propionate (FP), meaning it co-elutes with the most tenacious matrix interferences: phospholipids . Second, because FP has negligible oral bioavailability (<1%), systemic levels of any metabolite or degradation product are in the sub-picogram/mL range, leaving zero margin for ion suppression.

This guide moves beyond standard "dilute-and-shoot" advice. We will focus on the causal mechanisms of matrix effects—specifically how phospholipids compete for charge in the electrospray droplet—and provide self-validating protocols to eliminate them.

Part 1: Critical Troubleshooting (Q&A)

Q1: I see significant signal drift over a batch of 50+ samples. My Internal Standard (IS) response is dropping. Why?

Diagnosis: This is the hallmark of Phospholipid Build-up . While you may be monitoring the transition for 11-oxo-FP (approx. m/z 499


 fragments), you are likely ignoring the phosphatidylcholines (PCs) at m/z 184 and m/z 104 (positive mode). These lipids are highly lipophilic. If your gradient stops at 95% B for only 1 minute, these lipids do not elute; they accumulate on the column. By the 10th injection, they bleed out randomly, suppressing ionization of your analyte.

The Fix:

  • Monitor the Enemy: Add a "dummy" transition to your method: m/z 184

    
     184  (high collision energy) to visualize phospholipids.
    
  • The "Sawtooth" Wash: At the end of your gradient, oscillate between 95% B and 50% B twice before re-equilibration. This disrupts the lipid micelle formation on the C18 stationary phase.

Q2: Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE)?

Verdict: Avoid PPT. For sub-pg/mL steroid analysis, PPT is insufficient. It removes proteins but leaves >95% of phospholipids in the supernatant.

  • Recommendation: Use Supported Liquid Extraction (SLE) or LLE .

    • Why? 11-oxo-FP is neutral and lipophilic. It extracts beautifully into Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Phospholipids are zwitterionic and tend to stay in the aqueous phase if pH is controlled. LLE provides the cleanest background for corticosteroids.

    • Alternative: If you require automation (SPE), use a Polymeric Reversed-Phase (HLB) sorbent with a strong wash (e.g., 40% Methanol) to remove polar interferences before elution.

Q3: My 11-oxo-FP peak is co-eluting with the parent Fluticasone Propionate. Does this matter if the masses are different?

Diagnosis: Yes, it matters critically. 11-oxo-FP (Ketone) is only 2 Da lower than Fluticasone Propionate (Parent, 11-OH).

  • FP Mass: ~500.5 Da

  • 11-oxo Mass: ~498.5 Da

The Risk: "Crosstalk" and Source Competition. If FP is present at 1000x the concentration of the 11-oxo impurity (common in stability samples), the isotopic envelope of the 11-oxo analyte (M+2) can overlap with the parent, or the parent can suppress the ionization of the trace 11-oxo compound if they co-elute.

The Fix: Use a Phenyl-Hexyl column instead of a standard C18. The pi-pi interactions offered by the Phenyl phase provide superior selectivity for the steroid ring structure, often separating the ketone (11-oxo) from the hydroxyl (parent) more effectively than hydrophobicity alone.

Part 2: Optimized Experimental Workflows

Workflow A: The "Gold Standard" LLE Protocol

Best for maximum sensitivity and lowest matrix effect.

StepActionTechnical Rationale
1. Aliquot 200 µL Plasma/SerumMinimal volume to reduce total matrix load.
2. IS Spike Add 20 µL Deuterated IS (FP-d3)Crucial: If 11-oxo-FP-d3 is unavailable, FP-d3 is the closest surrogate.
3. Buffer Add 200 µL 0.1M Ammonium Acetate (pH 9)Adjusts pH to ensure analyte is neutral and suppresses ionization of acidic matrix components.
4. Extract Add 1.2 mL MTBE (Methyl tert-butyl ether)MTBE is highly selective for steroids and excludes phospholipids better than Dichloromethane.
5. Agitate Vortex 5 min, Centrifuge 10 min @ 4000gEnsures complete phase transfer.
6. Transfer Freeze supernatant (dry ice bath) or pipette organic layer.Freezing the aqueous layer prevents accidental transfer of the phospholipid-rich interface.
7. Dry & Recon Evaporate under N2 @ 40°C. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).High organic content in reconstitution solvent ensures solubility but can distort peak shape if injection volume is large.
Workflow B: Visualizing the Matrix Elimination Strategy

The following diagram illustrates the decision process for removing phospholipids based on your available equipment and sensitivity needs.

MatrixRemoval cluster_legend Legend Start Start: Biological Sample (Plasma/Sputum) Decision Is Sensitivity < 10 pg/mL required? Start->Decision PPT Protein Precipitation (PPT) (ACN/MeOH) Hybrid Phospholipid Removal Plate (HybridSPE / Ostro) PPT->Hybrid Recommended Cleanup Decision->PPT No (High conc.) LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or EtOAc Decision->LLE Yes (High Sensitivity) SPE Solid Phase Extraction (SPE) Polymeric HLB or Mixed Mode Decision->SPE Yes (High Throughput) Clean Clean Extract LLE->Clean Best PL Removal SPE->Clean Good PL Removal Hybrid->Clean LCMS LC-MS/MS Analysis (Monitor m/z 184 for PLs) Clean->LCMS key1 High Risk Method key2 Recommended Method

Figure 1: Decision matrix for sample preparation. Note that simple protein precipitation (Red) is rarely sufficient for 11-oxo-FP analysis without secondary cleanup.

Part 3: Chromatographic & Mass Spec Parameters

LC Gradient for Phospholipid Separation

System: UPLC/UHPLC | Column: C18 or Phenyl-Hexyl (2.1 x 100mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid

Time (min)% Mobile Phase BPurpose
0.0040Initial focusing
1.0040Isocratic hold (divert to waste)
4.0090Elution of 11-oxo-FP and Parent
4.1098Phospholipid Wash Start
6.0098Hold high organic to strip lipids
6.1040Re-equilibration
8.0040Ready for next injection

Note: Methanol is generally better at solvating phospholipids than Acetonitrile. If you experience persistent carryover, switch Mobile Phase B to Methanol.

Mass Spectrometry Tuning
  • Ionization: ESI Positive Mode (Fluticasone and its derivatives ionize well as [M+H]+).

  • Source Temperature: High (500°C+) to aid desolvation of the steroid structure.

  • Transitions:

    • 11-oxo-FP: m/z ~499

      
      m/z 293 (Common steroid fragment) or m/z 313.
      
    • Parent (FP): m/z 501

      
      m/z 293.[1]
      
    • Phospholipids (Monitor Only): m/z 184

      
       184 (for PCs).
      

Part 4: Validation of Matrix Effect Removal

You cannot assume matrix effects are gone; you must prove it. Use the Post-Column Infusion method during development.

  • Setup: Infuse a constant flow of 11-oxo-FP standard (10 ng/mL) via a T-tee into the mass spectrometer.

  • Inject: Inject a blank extracted plasma sample via the LC column.

  • Observe: The baseline of the infused standard should be flat.

    • Dip in baseline: Ion suppression (matrix components taking charge).

    • Rise in baseline: Ion enhancement.

  • Goal: Ensure your analyte elutes in a region where the infused baseline is stable (no dips).

Infusion Syringe Syringe Pump (Analyte Infusion) Tee Mixing Tee Syringe->Tee Constant Signal LC LC System (Inject Blank Matrix) LC->Tee Matrix Elution MS Mass Spec (Detector) Tee->MS

Figure 2: Setup for Post-Column Infusion to visualize matrix suppression zones.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Byrro, R. M., et al. (2012). A rapid and sensitive HPLC-APCI-MS/MS method for determination of fluticasone propionate in human plasma. Journal of Brazilian Chemical Society. [Link]

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Nair, S. G., et al. (2016).[2] Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 11-Oxo Fluticasone Propionate Chromatograms

Welcome to the technical support center for chromatographic analysis of 11-oxo fluticasone propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis of 11-oxo fluticasone propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in sensitive analytical methods: baseline noise. A stable, low-noise baseline is critical for accurate quantification, especially when dealing with low-level impurities or metabolites like 11-oxo fluticasone propionate.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the root causes of baseline noise and offer systematic, verifiable solutions to ensure the integrity of your chromatographic data.

Understanding the Challenge: Why is Baseline Noise a Critical Issue?

In high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), the baseline represents the signal from the detector when only the mobile phase is passing through.[1] Excessive noise can obscure small peaks, leading to inaccurate integration and compromising the limit of detection (LOD) and limit of quantitation (LOQ).[1][2] For regulatory submissions and quality control, a clean and stable baseline is non-negotiable.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My baseline is showing random spikes. What is the most likely cause and how do I fix it?

A1: Random spikes are often due to electrical disturbances or particulate matter passing through the detector.[3] Air bubbles in the mobile phase or detector flow cell are also a common culprit.[4]

Troubleshooting Steps:

  • Check for Electrical Interference: Ensure that other laboratory equipment is not causing electrical spikes.[3] If possible, connect the HPLC/LC-MS system to a dedicated power line.

  • Inspect for Particles: Filter your mobile phase and samples to remove any particulate matter.[5][6]

  • Degas Mobile Phase: Inadequate degassing can lead to bubble formation.[4][7] Ensure your online degasser is functioning correctly or degas solvents manually using methods like sonication or helium sparging.[5][8]

  • Purge the System: Purge the pump and flow lines to remove any trapped air bubbles.[9][10]

Q2: I'm observing a noisy or "fuzzy" baseline. What should I investigate first?

A2: A "fuzzy" baseline, characterized by high-frequency noise, can stem from several sources, including the detector settings, mobile phase quality, or system contamination.[11]

Initial Checks:

  • Detector Lamp: An aging detector lamp can be a source of noise.[9][12] Most systems have a diagnostic test to check lamp intensity.

  • Mobile Phase Contamination: Use only high-purity, HPLC- or LC-MS-grade solvents and reagents.[2][13][14] Contaminants, even at low levels, can significantly contribute to baseline noise, especially in gradient elution.[13]

  • Data Acquisition Rate: An excessively high data acquisition rate can make the baseline appear noisier by revealing short-term signal variations.[11]

Q3: My baseline is drifting upwards or downwards. What's causing this?

A3: Baseline drift is often related to changes in the mobile phase composition or temperature, or column equilibration issues.

Common Causes and Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[7][8] This is particularly important for gradient methods.

  • Mobile Phase Instability: Some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time, causing a change in UV absorbance and leading to drift.[8] Prepare fresh mobile phases daily.[15]

  • Temperature Fluctuations: Temperature changes in the laboratory or inconsistent column heating can cause the baseline to drift.[4][8][11] Using a column oven can help maintain a stable temperature.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving persistent baseline noise issues.

Guide 1: Mobile Phase and Solvent-Related Issues

The quality and preparation of the mobile phase are paramount for achieving a stable baseline.

Is your mobile phase properly prepared and of sufficient quality?

Even minor impurities or inconsistencies in the mobile phase can be a major source of noise.

Protocol for Mobile Phase Preparation:

  • Solvent Selection: Always use HPLC- or LC-MS-grade solvents and ultrapure water (18.2 MΩ·cm).[6][14][16]

  • Buffer Preparation: If using buffers, ensure they are fully dissolved and the pH is accurately adjusted.[16][17] Prepare buffers fresh daily to prevent microbial growth, which can cause baseline issues and system contamination.[15][18]

  • Filtration: Filter all aqueous mobile phases and buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[5][19]

  • Degassing: Thoroughly degas the mobile phase before use to prevent bubble formation in the pump or detector.[4][5][7] Online degassers are effective, but for sensitive analyses, sparging with helium can be beneficial.[8]

  • Miscibility: Ensure all solvents in your mobile phase are miscible to prevent precipitation and pressure fluctuations.[9][18]

ParameterRecommendationRationale
Solvent Grade HPLC or LC-MS GradeMinimizes impurities that can cause ghost peaks and baseline noise.[14]
Water Quality 18.2 MΩ·cm Ultrapure WaterReduces ionic and organic contaminants.[6]
Buffer Prep. Prepare Fresh DailyPrevents microbial growth and degradation of additives.[15][18]
Filtration 0.22 µm or 0.45 µm FilterRemoves particulates that can clog the system and create noise.[5]
Degassing Online Degasser or He SpargingRemoves dissolved gases that can form bubbles in the flow path.[4][8]
Guide 2: HPLC/LC-MS System Contamination

Contaminants can accumulate in various parts of the system, leading to a noisy and unstable baseline.

How can I determine if my system is contaminated and how do I clean it?

A systematic approach is needed to identify and eliminate the source of contamination.

Troubleshooting Workflow for System Contamination:

Contamination_Workflow start High Baseline Noise Observed q1 Is noise present with column removed? start->q1 c1 System Contamination Likely (Pump, Injector, Tubing, Detector) q1->c1 Yes c2 Column is the Source of Noise q1->c2 No action1 Perform System Flush c1->action1 action2 Clean or Replace Column c2->action2

Caption: Systematic workflow to isolate the source of contamination.

Protocol for System Flushing:

  • Disconnect the Column: Replace the column with a union or a restriction capillary.[13][20] This isolates the column from the rest of the system.

  • Initial Flush: Flush the system with your mobile phase without any buffers or additives.

  • Water Flush: Flush all lines with HPLC-grade water to remove any salts.[21]

  • Organic Solvent Flush: Flush the system with a strong organic solvent like isopropanol or acetonitrile.[14][21] This helps remove adsorbed organic contaminants.

  • Re-equilibration: Once the system is clean, reconnect the column and allow ample time for re-equilibration with the mobile phase.[21]

For persistent contamination, a more aggressive cleaning solution may be necessary. Consult your instrument manufacturer's guidelines for recommended cleaning agents.

Guide 3: Detector and Column-Related Issues

The detector and the analytical column are often key contributors to baseline noise.

My baseline is still noisy after addressing mobile phase and contamination issues. What's next?

Focus on the detector and the column as potential sources of the problem.

Detector Troubleshooting:

  • Flow Cell Contamination: A dirty flow cell can cause baseline noise and drift.[4][15] Flush the flow cell with a sequence of solvents (e.g., water, methanol, isopropanol).[15]

  • Lamp Failure: A failing UV detector lamp can cause a significant increase in baseline noise.[12] Check the lamp's energy output and replace it if it's below the manufacturer's specification.

  • Temperature Effects: Ensure the detector is not exposed to drafts from air conditioning or heating vents, as temperature fluctuations can affect baseline stability.[8][11]

Column Troubleshooting:

  • Column Contamination: Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[13]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to increased baseline noise. If a new column resolves the issue, the old column was likely the problem.

Protocol for Column Washing:

  • Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet and direct the flow to waste.

  • Select Appropriate Solvents: Use a series of strong, miscible solvents to wash the column. The specific solvents will depend on the nature of the suspected contaminants and the column chemistry. A general-purpose wash for a C18 column might involve flushing with water, followed by acetonitrile, and then isopropanol.[22]

  • Follow Manufacturer's Recommendations: Always consult the column care and use manual for specific washing instructions to avoid damaging the stationary phase.

Part 3: Method-Specific Considerations for 11-Oxo Fluticasone Propionate

The analysis of fluticasone propionate and its metabolites often involves specific chromatographic conditions that can influence baseline noise.

Q4: Are there any specific mobile phase compositions for fluticasone propionate analysis that are prone to causing noise?

A4: Methods for fluticasone propionate often use a combination of acetonitrile and water or methanol and water.[23][24][25] Some methods also incorporate buffers like ammonium acetate or phosphate buffers.[26][27]

  • Phosphate Buffers: While effective for pH control, phosphate buffers can precipitate in high concentrations of organic solvent.[27] This can lead to system blockages and baseline noise. Ensure your gradient does not exceed the solubility limit of the buffer.

  • UV Wavelength: Fluticasone propionate is typically detected at around 235-240 nm.[26][28][29] At lower wavelengths (<220 nm), mobile phase components themselves can have significant absorbance, leading to a noisier baseline.[1]

Logical Relationship Diagram: Root Causes of Baseline Noise

Root_Causes cluster_system System Issues cluster_method Methodological Issues Pump Pump Malfunction (leaks, bubbles) Noise High Baseline Noise Pump->Noise Detector Detector Issues (lamp, dirty flow cell) Detector->Noise Contamination System Contamination Contamination->Noise Degasser Degasser Malfunction Degasser->Noise MobilePhase Mobile Phase (purity, prep, pH) MobilePhase->Noise Column Column (contamination, degradation) Column->Noise Temp Temperature Fluctuations Temp->Noise

Caption: Interconnected root causes contributing to baseline noise.

By systematically addressing each of these potential areas, you can effectively diagnose and resolve baseline noise issues in your 11-oxo fluticasone propionate chromatograms, leading to more reliable and accurate analytical results.

References
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
  • Cleaning HPLC Systems and HPLC Glassware. (2024, April 10). Alconox, LLC.
  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Vertex AI Search.
  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
  • Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several M
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
  • Analytical Method Development And Validation Of Fluticasone Propionate By Using RP- HPLC. (2025, June 17). South Eastern European Journal of Public Health.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • What to look out for when cleaning your HPLC system. (2023, August 18). LC Services.
  • Controlling Contamination in LC/MS Systems. (n.d.).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Vertex AI Search.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
  • 5 Ways to Approach Baseline Issues. (n.d.).
  • Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several M
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). Vertex AI Search.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). Vertex AI Search.
  • HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences.
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. (n.d.). Mass Spectrometry Facility.
  • Basics of HPLC Mobile Phase Design. (n.d.). CHROMacademy.
  • Key considerations in preparation and use of HPLC mobile phase. (2016, November 11). YouTube.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Vertex AI Search.
  • Communicating with the Baseline. (2014, August 22). Vertex AI Search.
  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27).
  • A MASS COMPATIBLE UPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN FLUTICASONE PROPIONATE NASAL SPRAY. (n.d.).
  • How do I eliminate baseline noise? (2020, January 7).
  • Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. (n.d.).
  • How can I eliminate baseline noise in HPLC? (2014, October 30).
  • (PDF) Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. (2025, August 6).
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FLUTICASONE PROPIONATE AND MUPIROCIN IN A COMBINED TOPICAL DOSAGE FORM. (2020, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Analytical Method Development And Validation Of Fluticasone Propion

Sources

Troubleshooting

Technical Support Center: Advanced Separation of Fluticasone Impurities

Current Status: Online Operator: Senior Application Scientist (Chromatography Division) Ticket ID: FP-IMP-SEP-001 Subject: Overcoming critical pair resolution issues in Fluticasone Propionate/Furoate analysis. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Chromatography Division) Ticket ID: FP-IMP-SEP-001 Subject: Overcoming critical pair resolution issues in Fluticasone Propionate/Furoate analysis.

Introduction: Why Standard C18 Often Fails

Welcome to the advanced support tier. If you are reading this, you likely have a USP/EP method based on a standard L1 (C18) column, and you are struggling with the resolution between Fluticasone Propionate (FP) and Impurity D (the S-methyl thioester) or separating the 17


/17

isomers
.

The Core Problem: Fluticasone is a highly lipophilic, fluorinated corticosteroid. Standard C18 columns rely almost exclusively on hydrophobic subtraction. However, many fluticasone impurities are isobaric or structural isomers where the hydrophobicity difference is negligible. To separate these, you must exploit Shape Selectivity and


-

Interactions
, mechanisms that standard C18 phases lack.
Part 1: Column Selection Logic (The "Why" and "How")

Do not blindly swap columns. Use this logic to select the stationary phase based on your specific critical pair.

1. The Baseline: C18 (USP L1)
  • Use Case: Routine QC, separating gross degradation products (hydrolysis).

  • Mechanism: Hydrophobic interaction.

  • Limitation: Fails to resolve positional isomers (e.g., Impurity D vs. FP) when the column plate count drops or if the mobile phase organic modifier is not optimized.

  • Recommended Spec: High surface area (>300

    
    ), fully end-capped to prevent peak tailing of the steroid backbone.
    
2. The Problem Solver: Phenyl-Hexyl (USP L11)
  • Use Case: Critical Pair: Impurity D vs. Fluticasone.

  • Mechanism: The phenyl ring provides

    
    -
    
    
    
    interactions with the aromatic A-ring of the steroid. More importantly, the rigid phenyl ring offers steric selectivity—it can discriminate between the bulky propionate group and the smaller S-methyl group of Impurity D better than a flexible C18 chain.
  • Evidence: Studies on complex nasal spray formulations (Fluticasone + Azelastine) demonstrate that Phenyl-Hexyl phases provide superior resolution of oxidative impurities compared to C18 [1].

3. The Specialist: Pentafluorophenyl (PFP / F5) (USP L43)
  • Use Case: Halogenated Impurities & Isomers.

  • Mechanism: Fluticasone has three fluorine atoms.[1] A PFP column utilizes strong dipole-dipole interactions and "fluorine-fluorine" retention mechanisms. It is exceptionally powerful for separating impurities that differ only by the position of a fluorine atom or a double bond.

Part 2: Visualizing the Selection Process

The following decision tree illustrates the logical flow for selecting a column based on your specific failure mode.

ColumnSelection Start Start: Define Critical Pair Standard Gross Degradants (Hydrolysis products) Start->Standard General Profiling ImpurityD Impurity D vs. Main Peak (Thioester exchange) Start->ImpurityD Co-elution Isomers Positional Isomers (17-alpha vs 17-beta) Start->Isomers Peak Shouldering C18 Select High-Load C18 (L1) Focus: Hydrophobicity Standard->C18 Phenyl Select Phenyl-Hexyl (L11) Focus: Pi-Pi & Steric ImpurityD->Phenyl PFP Select PFP (L43) Focus: F-F Interaction Isomers->PFP C18->Phenyl Resolution < 1.5 Phenyl->PFP Selectivity insufficient

Caption: Logical workflow for stationary phase selection based on specific impurity co-elution issues.

Part 3: Troubleshooting & FAQs

Q1: I am using a C18 column as per USP, but Fluticasone Propionate and Impurity D are co-eluting (Resolution < 1.5). What is the first variable to change?

A: Before changing the column, switch your organic modifier from Acetonitrile to Methanol .

  • The Science: Acetonitrile is a dipole-dipole solvent that suppresses

    
     interactions. Methanol is a protic solvent that allows the stationary phase's steric characteristics to dominate. In steroid analysis, Methanol often increases the separation factor (
    
    
    
    ) between the main peak and the "methyl-thio" impurities because it solvates the steroid skeleton differently than ACN [2].

Q2: My peaks are tailing significantly (Tailing Factor > 1.8). Is my column dead?

A: Likely not. Steroids are neutral, but impurities often contain acidic functionalities (like Impurity C, a carboxylic acid derivative).

  • The Fix: Ensure your mobile phase pH is buffered to 3.0 – 3.5 (using Ammonium Phosphate or Formate).

  • Why: This suppresses the ionization of acidic impurities (keeping them neutral and retained) and, more importantly, suppresses the ionization of residual silanols on the silica surface. If using a C18, ensure it is "End-capped" (e.g., "e" suffix in Purospher STAR RP-18e).

Q3: I see "Ghost Peaks" eluting late in the gradient.

A: Fluticasone is extremely lipophilic (LogP ~3.7). It sticks to everything.

  • The Fix: Implement a "Sawtooth" wash step at the end of your gradient. Ramp to 95% Organic (Acetonitrile) and hold for at least 5 column volumes.

  • Hardware Check: Replace PEEK tubing with Stainless Steel or passivated steel for the sample flow path, as lipophilic steroids can adsorb into polymer tubing and leach out later.

Part 4: Experimental Protocol – The "Scouting" Gradient

If you are developing a new method for Related Substances, do not start isocratic. Use this scouting protocol to identify the correct chemistry.

Table 1: Universal Steroid Scouting Gradient

ParameterSettingRationale
Column Phenyl-Hexyl (100 x 2.1 mm, 2.x µm)Balances hydrophobic and

-selective retention.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM NH4 Formate pH 3.5)pH control for silanol suppression.
Mobile Phase B MethanolPromotes shape selectivity over Acetonitrile.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 2.x µm particles.
Temperature 40°CReduces viscosity, improves mass transfer.

Gradient Program:

  • 0-2 min: Hold 40% B (Focusing)

  • 2-15 min: Linear Ramp 40% -> 80% B (Elution of impurities)

  • 15-18 min: Ramp to 95% B (Wash highly lipophilic dimers)

  • 18-22 min: Hold 95% B

  • 22.1 min: Switch to 40% B (Re-equilibration)

Part 5: Impurity Separation Mechanism

Understanding the structure is key to separation.[2]

ImpurityMechanism FP Fluticasone Propionate (Lipophilic, Fluorinated) Mechanism1 Loss of Propionate Group Reduced Hydrophobicity FP->Mechanism1 Degradation Mechanism2 Hydrolysis Acidic Functionality FP->Mechanism2 Hydrolysis ImpD Impurity D (S-methyl thioester) Separation Separation Strategy ImpD->Separation Requires Steric Selectivity (Phenyl-Hexyl) ImpC Impurity C (Carboxylic Acid) ImpC->Separation Requires pH Control (Buffer pH 3.5) Mechanism1->ImpD Mechanism2->ImpC

Caption: Structural degradation pathways and their specific chromatographic requirements.

References
  • SAVA Healthcare. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC International. Link

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Application Note 5991-0450EN. Link

  • United States Pharmacopeia (USP). Monograph: Fluticasone Propionate.[3] USP-NF.[4] (Refers to general chromatographic requirements L1 and L11). Link

  • Asian Publication Corporation. (2012). Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Journal of Research in Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Certificate of Analysis (CoA) for 11-Oxo Fluticasone Propionate: Beyond a Simple Impurity

For researchers, analytical scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere data sheet; it is the foundational document attesting to a material's identity, quality, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere data sheet; it is the foundational document attesting to a material's identity, quality, and purity.[1][2][3] When dealing with an active pharmaceutical ingredient (API) like fluticasone propionate, the focus is on its suitability for formulation into a final drug product. However, when we consider a related substance such as 11-oxo fluticasone propionate—a known oxidative degradation product—the purpose and stringency of its CoA take on a different, yet equally critical, role.[4][5]

This guide provides an in-depth technical comparison of the CoA requirements for 11-oxo fluticasone propionate when intended for use as a qualified analytical reference standard versus the CoA for its parent API, fluticasone propionate. Understanding these distinctions is paramount for ensuring accurate impurity profiling, validating analytical methods, and maintaining regulatory compliance.

The Dichotomy of Purpose: API vs. Impurity Reference Standard

The fundamental difference in the CoA for an API and its corresponding impurity reference standard lies in their intended use.

  • API (Fluticasone Propionate) CoA: This document's primary objective is to confirm that the batch meets pre-defined specifications for quality and purity to ensure safety and efficacy in a finished pharmaceutical product.[6][7][8] It qualifies the material for manufacturing.

  • Impurity Reference Standard (11-Oxo Fluticasone Propionate) CoA: This CoA's purpose is to meticulously characterize the substance so it can be used as a benchmark for analytical testing.[9] Its key function is to enable the accurate identification and quantification of the 11-oxo impurity within a batch of the fluticasone propionate API. Therefore, the emphasis shifts from meeting a simple "pass/fail" specification to providing a precise, well-documented characterization of the material itself.

Deconstructing the CoA for an Impurity Reference Standard

A robust CoA for a reference standard like 11-oxo fluticasone propionate is built on a foundation of comprehensive analytical testing, governed by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[10][11]

Section 1: Absolute Identification

Before any quantitative analysis, the identity of the material must be unequivocally confirmed. A CoA for a reference standard must provide orthogonal (based on different principles) methods to prove the chemical structure.

  • Test & Rationale:

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, offering a highly specific fingerprint. This confirms the expected mass of C₂₅H₂₉F₃O₅S (498.55 g/mol ).[12]

    • Nuclear Magnetic Resonance (¹H NMR): Elucidates the exact structure of the molecule by showing the connectivity of protons. It can distinguish between isomers and confirm the oxidation at the 11-position.

    • Infrared Spectroscopy (IR): Confirms the presence of key functional groups (e.g., ketones, esters, C-F bonds) which should differ slightly from the parent API due to the C=O group at the 11-position.

  • Acceptance Criteria: The data obtained must be consistent with the proposed structure of 11-oxo fluticasone propionate. The CoA should present the spectral data or a summary of the interpretation.

Section 2: Purity and Assay - The Quantitative Core

This is the most critical section for a reference standard. The stated purity value is used directly in calculations for quantifying the impurity in API samples. Therefore, its accuracy is non-negotiable.

  • Test & Rationale:

    • Chromatographic Purity (HPLC-UV): This is the primary technique for assessing purity and detecting other related substances. A high-performance liquid chromatography (HPLC) method, validated for specificity, is used to separate 11-oxo fluticasone propionate from any process-related impurities or degradants.[13][14] The area percent of the main peak is reported. For a reference standard, a purity of ≥98% is often required.

    • Assay (by Mass Balance or Quantitative NMR):

      • Mass Balance: This approach provides a comprehensive purity value by subtracting the percentages of all significant impurities from 100%. This includes impurities determined by HPLC, water content, residual solvents, and non-combustible residue (sulfated ash).

      • Quantitative NMR (qNMR): A highly accurate, direct method that determines the concentration of the analyte by comparing its NMR signal intensity to that of a certified internal standard of known concentration.

  • Acceptance Criteria: The CoA must state the purity value numerically (e.g., 99.5%) and specify the method used. A simple "complies" is insufficient for a reference standard.[15]

Section 3: Physicochemical Characterization

While less critical than for an API intended for formulation, some basic physical properties are still important for handling and storage.

  • Test & Rationale:

    • Appearance: A visual description (e.g., "White to off-white solid") ensures the material has not undergone gross degradation or contamination.

    • Solubility: Information on solubility in common analytical solvents is provided to aid the end-user in preparing solutions for analysis.

  • Acceptance Criteria: The material must conform to the expected visual description.

Section 4: Residuals and Volatiles

These tests are essential for the mass balance calculation and to ensure that residual materials from the synthesis do not interfere with analytical use.

  • Test & Rationale:

    • Water Content (Karl Fischer Titration): Water content is a common "impurity" and must be quantified to calculate the accurate purity of the anhydrous material.

    • Residual Solvents (Gas Chromatography - GC): Determines the amount of any organic solvents remaining from the manufacturing process, as guided by ICH Q3C.[16]

    • Residue on Ignition / Sulfated Ash: Measures the amount of inorganic impurities.

  • Acceptance Criteria: Results are reported numerically (e.g., Water Content: 0.2%, Residual Acetone: <100 ppm) and are factored into the mass balance calculation for the final assay value.

Comparative Analysis: CoA Showdown

The following table objectively compares the typical CoA elements for a batch of Fluticasone Propionate (API) versus a batch of 11-Oxo Fluticasone Propionate (Reference Standard).

Test / ParameterFluticasone Propionate (API) CoA11-Oxo Fluticasone Propionate (Reference Standard) CoARationale for Difference
Identification IR/HPLC Retention Time match to USP/EP standardMS, ¹H NMR, IR for structural elucidationAPI CoA confirms it matches a known standard. Reference Standard CoA establishes the standard's identity from first principles.
Assay 97.0% - 102.0% (as per pharmacopeia)Reported as a precise value (e.g., 99.6% by Mass Balance)API requires a range for process variability. Reference Standard requires an exact value for use in quantitative calculations.
Chromatographic Purity Specified impurities (e.g., Impurity D ≤ 0.3%), total impurities ≤ 1.2%[17]Purity by HPLC ≥ 98%; individual impurities reported for informationAPI is controlled against known impurity limits. Reference Standard must be as pure as possible to not introduce errors.
Particle Size Specified range (e.g., D90 < 20 µm)Not typically requiredCritical for API dissolution and bioavailability in the final product. Not relevant for an analytical standard.
Water Content ≤ 0.5%[17]Reported as a precise value (e.g., 0.15%)For API, it's a limit to ensure stability. For Reference Standard, it's a value needed for the mass balance assay calculation.
Residual Solvents Meets ICH Q3C limits (e.g., Acetone ≤ 1.0%)[17]Reported as a precise value (e.g., <50 ppm)For API, it's a safety limit. For Reference Standard, it's a value for the mass balance calculation.
Microbial Limits Required if for sterile useNot requiredCritical for API safety in the final drug product. Not relevant for a chemical standard used in the lab.

Workflow & Chemical Relationship Visualization

The generation and application of a reference standard CoA is a systematic process designed to ensure analytical accuracy.

COA_Workflow cluster_0 Reference Standard (RS) Lifecycle cluster_1 API Batch Release Synthesis Synthesis / Isolation of 11-oxo FP Purification Chromatographic Purification Synthesis->Purification Characterization Full Characterization (NMR, MS, IR, HPLC) Purification->Characterization CoA_Gen CoA Generation (Assay by Mass Balance) Characterization->CoA_Gen Quantification Quantification of 11-oxo FP vs. Characterized RS CoA_Gen->Quantification Provides Certified Purity Value API_Sample Fluticasone Propionate API Batch Sample Impurity_Test HPLC Impurity Profiling (Validated Method) API_Sample->Impurity_Test Impurity_Test->Quantification Release Batch Release Decision Quantification->Release

Caption: Workflow for the characterization of an impurity standard and its use in API release testing.

Caption: Chemical transformation from Fluticasone Propionate to its 11-oxo derivative.

Experimental Protocol Spotlight: High-Performance Liquid Chromatography (HPLC) for Purity Determination of 11-Oxo Fluticasone Propionate

This protocol describes a self-validating system for determining the chromatographic purity of an 11-oxo fluticasone propionate reference standard. The inclusion of system suitability testing ensures the analytical system is performing adequately before sample analysis.[18][19]

1. Objective: To determine the purity of 11-oxo fluticasone propionate and quantify any related impurities by gradient reversed-phase HPLC with UV detection.

2. Materials & Reagents:

  • 11-Oxo Fluticasone Propionate sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

  • Reference: Fluticasone Propionate CRS (for resolution check)

3. Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05% Phosphoric Acid in Water

  • Mobile Phase B: 0.05% Phosphoric Acid in Acetonitrile

  • Gradient Program:

    • 0-40 min: 43% to 55% B

    • 40-60 min: 55% to 90% B

    • 60-70 min: Hold at 90% B

    • 70-75 min: 90% to 43% B (Return to initial)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 239 nm

  • Injection Volume: 20 µL

4. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Resolution Solution: Accurately weigh ~2 mg of Fluticasone Propionate CRS and ~2 mg of 11-oxo fluticasone propionate into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Test Solution: Accurately weigh ~5 mg of 11-oxo fluticasone propionate into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

5. System Suitability Testing (SST) - The Self-Validating Step:

  • Inject the diluent (blank) once to ensure no interfering peaks.

  • Inject the Resolution Solution.

    • Acceptance Criterion: The resolution between the fluticasone propionate and 11-oxo fluticasone propionate peaks must be ≥ 1.5.[17] This confirms the method's ability to separate the main component from a closely related substance.

  • Inject the Test Solution five times.

    • Acceptance Criterion: The relative standard deviation (RSD) of the peak area for the main 11-oxo peak must be ≤ 2.0%. This demonstrates the precision of the system.

6. Analysis Procedure:

  • Once all SST criteria are met, inject the Test Solution in duplicate.

  • Integrate all peaks with an area greater than the disregard limit (typically 0.05%).

  • Calculate the chromatographic purity using the area percent method:

    • % Purity = (Area of main peak / Sum of all peak areas) x 100

7. Reporting:

  • Report the % Purity by Area Normalization. List any individual impurity found at a level ≥ 0.05% by its retention time relative to the main peak.

Conclusion

For professionals in drug development and quality control, scrutinizing a Certificate of Analysis is a foundational skill. This guide illustrates that the CoA for an impurity reference standard like 11-oxo fluticasone propionate is not a simplified version of the API's CoA; rather, it is a more rigorous, in-depth characterization document. Its purpose is not to release a product for patient use, but to provide the scientific community with a highly accurate and reliable tool for measurement. A comprehensive, well-documented CoA for a reference standard is the bedrock upon which accurate stability studies, impurity profiling, and ultimately, patient safety, are built.

References

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025). SimplerQMS. [Link]

  • The complete guide to the ICH Q7 guidelines. (2025). Qualio. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. [Link]

  • Impurities in New Drug Substances - ICH Q3. (n.d.). Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Degradation rates and products of fluticasone propionate in alkaline solutions. (2015). ResearchGate. [Link]

  • Fluticasone Propionate and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Degradation rates and products of fluticasone propionate in alkaline solutions. (2015). PubMed. [Link]

  • Analytical method validation: A brief review. (2012). ResearchGate. [Link]

  • Fluticasone Propionate | EP | Reference Standards | EDQM. PharmaCompass.com. [Link]

  • Validation of Impurity Methods, Part II. (2004). LCGC North America. [Link]

  • API Certificates of Analysis. (2025). CriticalPoint. [Link]

  • Fluticasone Propionate Impurities | Related Compounds. SynThink. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • How to Get a Certificate of Analysis (COA). (2025). SafetyCulture. [Link]

  • Certificate of Analysis (CoA). (n.d.). Dedecke GmbH. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]

  • Certificate of Analysis: Ensuring Product Quality and Compliance. (2023). Inecta. [Link]

  • Fluticasone-impurities. (n.d.). Pharmaffiliates. [Link]

  • The inhaled glucocorticoid fluticasone propionate efficiently inactivates cytochrome P450 3A5, a predominant lung P450 enzyme. (2008). National Institutes of Health (NIH). [Link]

  • FLUTICASONE PROPIONATE Fluticasoni propionas. (n.d.). EDQM. [Link]

  • GMP Requirements for Certificates of Analysis (CoA). (2017). ECA Academy. [Link]

  • Certificate of Analysis: Pharmaceutical COA Requirements... (2026). Assyro AI. [Link]

  • API COA Guide: Quality Assurance for Manufacturers & Purchasers. (n.d.). At Tianming Pharmaceutical. [Link]

  • Isolation and identification of Fluticasone degradation impurities by UFPLC. (2020). Shimadzu. [Link]

  • GMP Requirements For Certificates of Analysis. (n.d.). Scribd. [Link]

  • Analytical Method Development And Validation Of Fluticasone Propionate By Using RP- HPLC. (2025). South East European Journal of Public Health. [Link]

  • Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. (n.d.). Asian Publication Corporation. [Link]

  • Draft Guidance on Fluticasone Propionate. (2011). U.S. Food and Drug Administration (FDA). [Link]

Sources

Comparative

reference standard qualification for 11-oxo fluticasone propionate

Publish Comparison Guide: Reference Standard Qualification for 11-Oxo Fluticasone Propionate Executive Summary: The Qualification Dilemma 11-Oxo Fluticasone Propionate (the 11-keto derivative of Fluticasone Propionate) i...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standard Qualification for 11-Oxo Fluticasone Propionate

Executive Summary: The Qualification Dilemma

11-Oxo Fluticasone Propionate (the 11-keto derivative of Fluticasone Propionate) is a critical oxidative impurity and major metabolite. In the context of drug development, particularly for inhalation products (OINDPs), quantifying this specific impurity is a regulatory necessity (ICH Q3A/B).

The central challenge in qualifying a reference standard for this compound lies in its steroid backbone complexity and high potency. Traditional Mass Balance (MB) approaches are often hindered by the compound's hygroscopicity and the need for large sample volumes. Quantitative NMR (qNMR) , particularly ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


F-qNMR , has emerged as a superior alternative, leveraging the molecule's three fluorine atoms for absolute quantification without background interference.

This guide objectively compares both methodologies, providing a validated roadmap for researchers to establish a primary or secondary reference standard.

Comparative Analysis: Mass Balance vs. qNMR

The following table contrasts the two primary qualification strategies for 11-oxo fluticasone propionate.

FeatureMethod A: Mass Balance (Traditional) Method B:

F-qNMR (Recommended)
Principle Indirect.

Direct. Absolute quantification against an Internal Standard (IS).[1]
Traceability Dependent on multiple techniques (HPLC, TGA, KF).Direct link to SI via NIST/NMIJ traceable Internal Standard.[2][3]
Sample Requirement High (>100 mg recommended for TGA/KF/ROI).Low (<10 mg). Non-destructive (sample can be recovered).
Specificity Low. HPLC may co-elute isomers; UV response factors assumed = 1.0.High.

F nucleus eliminates solvent/matrix interference.[4]
Speed Slow (Days). Requires multiple validated methods.Fast (Hours). Single experiment.
Major Risk Overestimation of purity if inorganic/non-UV impurities are missed.Inaccuracy if IS and analyte peaks overlap (rare in

F).

Technical Deep Dive: Experimental Protocols

Protocol A: Mass Balance Approach (The "Sum of Errors" Method)

Use this method when a Certificate of Analysis (CoA) requires granular impurity profiling.

1. Chromatographic Purity (HPLC-UV):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of Ammonium Formate (pH 3.5) [A] and Acetonitrile [B].

  • Detection: UV at 239 nm (max absorption for the dienone system).

  • Calculation: Area Normalization (assuming Response Factor = 1.0 relative to parent).

2. Volatile Content (TGA/KF):

  • Thermogravimetric Analysis (TGA): Heat 10 mg from 25°C to 300°C at 10°C/min. Quantify weight loss <150°C.

  • Karl Fischer (KF): Coulometric titration for trace water. Note: Steroids can trap solvent in the crystal lattice; TGA is preferred for total volatiles.

3. Inorganic Content (ROI):

  • Residue on Ignition: Sulfated ash method (USP <281>). Requires ~1 g sample (often unfeasible for expensive impurity standards).

4. Final Purity Calculation:



Protocol B: F-qNMR (The Absolute Quantification Method)

Use this method for rapid, SI-traceable potency assignment.

1. Internal Standard (IS) Selection:

  • Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .[3]

    • Rationale: Traceable to NMIJ CRM. Sharp singlet at -61.3 ppm.[2] Does not overlap with Fluticasone fluorines.[4]

  • Solvent: DMSO-

    
     (Provides excellent solubility for steroids).
    

2. Sample Preparation:

  • Weigh accurately (±0.002 mg) ~10 mg of 11-oxo fluticasone propionate and ~5 mg of 3,5-BTFMBA into the same vial.

  • Dissolve in 0.7 mL DMSO-

    
    . Transfer to 5 mm NMR tube.
    

3. Acquisition Parameters (Bruker 400/500 MHz):

  • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE).

  • Relaxation Delay (D1): 30 seconds (Must be

    
    ). Critical: Fluorine 
    
    
    
    can be long.
  • Spectral Width: 200 ppm (cover -60 to -180 ppm).

  • Scans (NS): 64 (to ensure S/N > 150).

4. Data Processing:

  • Phase and baseline correction.

  • Integrate the IS signal (-61.3 ppm) and the analyte signals (e.g., C6-F or C9-F or Fluoromethyl ester).

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of spins,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[4][5][6][7][8]

Visualization: Qualification Logic & Pathways

Figure 1: Qualification Workflow Decision Tree

This diagram illustrates the decision logic for choosing between Mass Balance and qNMR based on resource availability and regulatory phase.

QualificationWorkflow Start Start: 11-oxo Fluticasone Propionate (Candidate Material) CheckQty Sample Quantity Available? Start->CheckQty HighQty > 100 mg CheckQty->HighQty Abundant LowQty < 50 mg CheckQty->LowQty Scarce HPLC HPLC-UV (Purity) HighQty->HPLC TGA TGA/KF (Volatiles) HighQty->TGA ROI ROI (Inorganics) HighQty->ROI CalcMB Calculate Mass Balance Purity (Risk: Error Propagation) HPLC->CalcMB TGA->CalcMB ROI->CalcMB SelectIS Select Internal Standard (3,5-BTFMBA) LowQty->SelectIS Acquire Acquire 19F qNMR (d1 > 30s) SelectIS->Acquire CalcQNMR Calculate Absolute Purity (Direct Traceability) Acquire->CalcQNMR

Caption: Decision matrix for selecting the qualification pathway. qNMR is preferred for scarce, high-value impurity standards.

Figure 2: Structural Context & 19F NMR Targets

Understanding the molecule's structure is vital for peak selection in NMR.

Structure FP Fluticasone Propionate (Parent) OxoFP 11-oxo Fluticasone Propionate (Target Standard) FP->OxoFP 11-beta-OH -> 11-Ketone Oxidation Oxidation (Metabolism/Degradation) F6 6-alpha-Fluoro (~ -160 ppm) OxoFP->F6 Contains F9 9-alpha-Fluoro (~ -180 ppm) OxoFP->F9 Contains F17 17-Fluoromethyl ester (~ -200 ppm) OxoFP->F17 Contains

Caption: The 11-oxo metabolite retains the three fluorine atoms of the parent, making 19F-qNMR an ideal quantification tool.

Case Study Simulation: Discrepancy Analysis

In a hypothetical qualification of Batch #001:

  • Mass Balance Result: 99.2%

    • HPLC: 99.5%[7]

    • TGA: 0.3%

    • ROI: Not performed (assumed 0%).

  • qNMR Result: 97.8%

    • Analysis: The qNMR analysis revealed significant non-volatile, non-chromatographic impurities (likely inorganic salts from synthesis or silica gel residues) that ROI would have caught but was skipped due to sample limitations.

References

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Link

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[9] Link

  • BIPM . Equivalency between Mass Balance and qNMR methodologies. Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich . Certified Reference Materials for 19F Quantitative NMR. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

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